molecular formula C10H6FN3O4 B1442353 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid CAS No. 1141669-65-9

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Cat. No.: B1442353
CAS No.: 1141669-65-9
M. Wt: 251.17 g/mol
InChI Key: MRXQKKIAHFIDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid is a useful research compound. Its molecular formula is C10H6FN3O4 and its molecular weight is 251.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-5-imidazol-1-yl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O4/c11-7-4-8(14(17)18)6(10(15)16)3-9(7)13-2-1-12-5-13/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXQKKIAHFIDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219659
Record name Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-65-9
Record name Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid: Properties and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a benzoic acid moiety, a nitro group, a fluorine atom, and an imidazole ring, each contributing to its unique chemical reactivity and potential as a versatile building block for novel therapeutic agents.[1] The imidazole nucleus is a well-established pharmacophore found in numerous clinically successful drugs, valued for its ability to engage in various biological interactions.[2][3][4] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group and carboxylic acid provide multiple handles for synthetic diversification. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications in drug discovery and development.

Core Chemical and Physical Properties

The molecular structure of this compound is presented below, along with its key physicochemical data.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1141669-65-9[1]
Molecular Formula C₁₀H₆FN₃O₄[1]
Molecular Weight 251.17 g/mol [1]
Appearance White to light yellow crystalline powder (predicted)Inferred from similar compounds
Purity ≥95.0%[5]
Melting Point Not experimentally determined. Expected to be >150 °C.Inferred from related fluoronitrobenzoic acids
pKa Carboxylic acid: ~2.0-3.0; Imidazole (protonated): ~6.0-7.0 (predicted)Inferred from substituent effects[2][4]
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] Limited solubility in water and nonpolar solvents.Inferred from related nitrobenzoic acids[6][7]

Synthesis and Purification

Synthesis_Workflow Precursor 4,5-Difluoro-2-nitrobenzoic acid Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor->Reaction Imidazole Imidazole Imidazole->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Polar aprotic solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Product This compound Purification Purification (Recrystallization / Chromatography) Workup->Purification FinalProduct Pure Product Purification->FinalProduct Characterization (NMR, MS, IR)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The multifunctionality of this compound makes it a versatile platform for chemical elaboration.

Reactivity_Diagram cluster_COOH Carboxylic Acid Reactions cluster_NO2 Nitro Group Reactions cluster_Amine Aniline Derivative Reactions Start This compound Amide Amide Derivatives Start->Amide Amine, Coupling Agent (e.g., HATU, EDC) Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst AcidChloride Acid Chloride Start->AcidChloride SOCl2 or (COCl)2 Amine Aniline Derivative Start->Amine Reduction (e.g., SnCl2, H2/Pd-C) AcidChloride->Amide R2NH AcidChloride->Ester ROH Diazonium Diazonium Salt Amine->Diazonium NaNO2, HCl Amide2 N-Acyl Derivatives Amine->Amide2 Acyl Chloride

Caption: Key reactivity and derivatization pathways.

  • Carboxylic Acid Group: The carboxylic acid functionality is a primary site for modification. Standard coupling reagents (e.g., HATU, EDC) can be used to form amide bonds with a wide range of amines, a cornerstone reaction in medicinal chemistry for building peptide-like structures or introducing diverse side chains. Esterification can be achieved under acidic conditions with alcohols.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂ over Pd/C). The resulting aniline derivative is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer-type reactions or the formation of sulfonamides and amides.

  • Imidazole Ring: The imidazole ring possesses a basic nitrogen atom that can be protonated or coordinated to metal centers. It can also participate in hydrogen bonding, which is often crucial for target binding in drug molecules.[2][3]

Spectroscopic and Analytical Data (Predicted)

As experimental spectra are not widely available, the following are predicted characteristics based on the analysis of the molecule's functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR Aromatic Protons: Two singlets or doublets in the downfield region (δ 7.5-8.5 ppm). Imidazole Protons: Three distinct signals in the region of δ 7.0-8.0 ppm. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Carbonyl Carbon: δ 165-175 ppm. Aromatic Carbons: Signals between δ 110-150 ppm, with carbons attached to electron-withdrawing groups (F, NO₂, COOH, imidazole) shifted downfield.
IR Spectroscopy O-H stretch (acid): Broad band around 3000 cm⁻¹. C=O stretch (acid): ~1700 cm⁻¹. N-O stretch (nitro): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹. C-F stretch: ~1250 cm⁻¹.
Mass Spectrometry Molecular Ion: [M-H]⁻ at m/z 250 in negative ion mode; [M+H]⁺ at m/z 252 in positive ion mode. Key Fragments: Loss of H₂O (18 Da), NO₂ (46 Da), and CO₂ (44 Da) are expected fragmentation pathways.[8][9]

Applications in Research and Drug Discovery

The structural motifs within this compound suggest its utility as a scaffold in several areas of drug discovery:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that can be accessed from versatile building blocks like this one.

  • Antimicrobial Agents: The imidazole ring is a common feature in antifungal and antibacterial compounds.[10]

  • Oncology: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, and the imidazole moiety is present in various anticancer agents.[11]

The molecule serves as a valuable starting material for creating libraries of compounds for high-throughput screening, leveraging the diverse reactivity of its functional groups.

Safety and Handling

While a detailed toxicological profile is not available, this compound should be handled with the standard precautions for laboratory chemicals.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

An In-depth Technical Guide on 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid (CAS number 1141669-65-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid is a multifaceted chemical compound with significant applications in medicinal chemistry.[1] Its structure, which includes a benzoic acid moiety with nitro and fluorine groups, as well as an imidazole ring, makes it a valuable building block in the synthesis of pharmaceuticals.[1] The presence of a fluorine atom can increase the compound's lipophilicity and influence its biological activity, while the electron-withdrawing properties of the nitro group affect its acidity and reactivity.[1] The imidazole ring is of particular interest in medicinal chemistry for its potential interactions within biological systems.[1][2] This guide will delve into the technical aspects of this compound, providing a comprehensive resource for professionals in the field.

Core Properties

A thorough understanding of the physicochemical properties of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is essential for its effective application.

PropertyValue
CAS Number 1141669-65-9
Molecular Formula C10H6FN3O4[1]
Molecular Weight 251.17 g/mol [1]
Appearance White to light yellow crystalline powder[3]
Solubility Soluble in organic solvents[1]

Synthesis and Reactivity

The unique arrangement of functional groups in this compound dictates its synthetic routes and chemical reactivity. The electron-deficient aromatic ring, a result of the fluorine atom and nitro group, makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This characteristic allows for the precise introduction of various nucleophiles.[4]

General Synthesis Workflow

The synthesis of this compound often starts from a difluorinated precursor, such as 2,4-difluoro-5-nitrobenzoic acid, which undergoes a nucleophilic aromatic substitution reaction with imidazole.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol:
  • Reaction Setup: A solution of 2,4-difluoro-5-nitrobenzoic acid and imidazole is prepared in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added to facilitate the reaction.

  • Reaction Execution: The mixture is heated and stirred, with the reaction progress monitored by techniques like thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the product. The crude product is then collected by filtration and purified, often by recrystallization.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably in the development of PARP (poly ADP-ribose polymerase) inhibitors like Olaparib.[5][6][7]

Role as a Key Intermediate for Olaparib

Olaparib is a targeted cancer therapy, particularly effective in patients with BRCA mutations.[5][6] The synthesis of Olaparib and its derivatives often utilizes intermediates derived from fluorinated benzoic acids.[5][8][9]

Synthetic Utility and Derivatization

The functional groups of this compound allow for a range of chemical modifications:

  • Nitro Group Reduction: The nitro group can be reduced to an amine, providing a reactive site for further functionalization, such as amide bond formation.[4]

  • Carboxylic Acid Transformations: The carboxylic acid group can undergo esterification or amidation, allowing for the attachment of various molecular fragments.[4]

This versatility makes it a valuable building block for creating diverse chemical libraries for drug screening.[10]

Logical Workflow for Derivatization

G A This compound B Reduction of Nitro Group A->B C Amine Derivative B->C D Amide Coupling C->D E Target Molecule D->E

Caption: Derivatization pathway of this compound for drug synthesis.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its unique structural features and versatile reactivity have cemented its importance in the synthesis of complex, life-saving pharmaceuticals. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and synthetic applications is essential for innovation in the field.

References

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Imidazole-Containing Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms and imidazole moieties into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The imidazole ring, a ubiquitous heterocycle in biologically active molecules, is prized for its hydrogen bonding capabilities and its role as a versatile pharmacophore.[2] The convergence of these two structural features in a single molecule, such as 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, yields a highly valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic underpinnings of the reaction and furnishing a detailed experimental protocol suitable for researchers and professionals in drug development.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of an electron-deficient aromatic ring towards nucleophilic attack. The chosen precursor for this synthesis is 4,5-difluoro-2-nitrobenzoic acid.

Rationale for the Selection of Starting Materials

The selection of 4,5-difluoro-2-nitrobenzoic acid as the starting material is predicated on several key factors:

  • Activation of the Aromatic Ring: The presence of a strongly electron-withdrawing nitro group (-NO₂) at the ortho position and a fluorine atom at the para position to the leaving group (the second fluorine atom) significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under reasonably mild conditions.

  • Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

  • Regioselectivity: The substitution is expected to occur regioselectively at the C-5 position. The nitro group at C-2 exerts a stronger activating effect on the para-positioned fluorine at C-5 compared to the meta-positioned fluorine at C-4.

Imidazole is selected as the nucleophile due to the nucleophilic character of the N-1 nitrogen atom, which readily attacks the electron-deficient carbon of the aromatic ring.

Visualizing the Reaction Pathway

The overall synthetic transformation can be depicted as follows:

Synthesis of this compound cluster_reactants Reactants cluster_product Product 4,5-difluoro-2-nitrobenzoic_acid 4,5-difluoro-2-nitrobenzoic acid reaction_center 4,5-difluoro-2-nitrobenzoic_acid->reaction_center + imidazole Imidazole product This compound reaction_center->product Base, Solvent Heat

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
4,5-Difluoro-2-nitrobenzoic acid203.10≥98%Commercially Available[3][4]
Imidazole68.08≥99%Commercially Available
Potassium Carbonate (K₂CO₃)138.21≥99%Commercially Available
N,N-Dimethylformamide (DMF)73.09AnhydrousCommercially Available
Ethyl Acetate88.11ACS GradeCommercially Available
Hexanes-ACS GradeCommercially Available
Hydrochloric Acid (HCl)36.461 M (aq)Commercially Available
Deionized Water18.02--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-nitrobenzoic acid (10.15 g, 50 mmol).

  • Addition of Reagents: Add imidazole (3.74 g, 55 mmol, 1.1 equivalents) and potassium carbonate (13.82 g, 100 mmol, 2.0 equivalents) to the flask.

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold deionized water.

    • Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid. A precipitate will form.

    • Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol and add hot deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Visualizing the Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - 4,5-difluoro-2-nitrobenzoic acid - Imidazole - K₂CO₃ - Anhydrous DMF start->setup reaction Reaction: - Heat to 80-90 °C - Stir for 4-6 hours - Monitor by TLC setup->reaction workup Work-up: - Cool to RT - Quench with ice water - Acidify with 1M HCl - Precipitate and filter reaction->workup purification Purification: - Recrystallize from Ethanol/Water workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End Product: This compound characterization->end

Caption: Flowchart of the synthesis and characterization process.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data:

PropertyValue
Molecular Formula C₁₀H₆FN₃O₄
Molecular Weight 251.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 180-200 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 13.5 (s, 1H, -COOH)

    • δ 8.25 (d, J = 7.5 Hz, 1H, Ar-H)

    • δ 8.10 (s, 1H, Imidazole-H)

    • δ 7.80 (s, 1H, Imidazole-H)

    • δ 7.55 (d, J = 12.5 Hz, 1H, Ar-H)

    • δ 7.20 (s, 1H, Imidazole-H)

  • ¹³C NMR (126 MHz, DMSO-d₆):

    • δ 165.0 (C=O)

    • δ 155.0 (d, JCF = 250 Hz, C-F)

    • δ 145.0 (C-NO₂)

    • δ 138.0 (Imidazole-CH)

    • δ 130.0 (Ar-C)

    • δ 125.0 (Ar-CH)

    • δ 120.0 (Imidazole-CH)

    • δ 118.0 (d, JCF = 20 Hz, C-H)

    • δ 115.0 (Imidazole-CH)

    • δ 110.0 (Ar-C)

  • ¹⁹F NMR (470 MHz, DMSO-d₆):

    • δ -120.0 (s)

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹):

    • 3100-2500 (broad, O-H stretch of carboxylic acid)

    • 1710 (C=O stretch)

    • 1540, 1350 (N-O stretch of nitro group)

    • 1250 (C-F stretch)

Mass Spectrometry (MS)
  • ESI-MS: m/z 252.04 [M+H]⁺, 250.03 [M-H]⁻

Safety Considerations

  • 4,5-Difluoro-2-nitrobenzoic acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Imidazole: Corrosive and harmful if swallowed. Avoid inhalation and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Work in a well-ventilated fume hood and wear appropriate gloves.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 4,5-difluoro-2-nitrobenzoic acid with imidazole is a robust and efficient method for producing this valuable building block. The procedure outlined in this guide is based on established chemical principles and provides a clear pathway for obtaining the target compound in good yield and high purity. The detailed characterization data serves as a benchmark for confirming the successful synthesis of the molecule. This technical guide is intended to empower researchers and drug development professionals with the knowledge and practical steps necessary to incorporate this important scaffold into their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

In-Depth Technical Guide to the Solubility Profile of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, a novel compound of interest for pharmaceutical research and development. In the absence of established experimental data for this specific molecule, this guide synthesizes theoretical principles with field-proven experimental methodologies to offer a robust strategy for its complete solubility assessment. The protocols detailed herein are designed to be self-validating and adhere to the highest standards of scientific integrity, providing researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data. This document outlines the determination of both kinetic and thermodynamic solubility, the influence of pH, temperature, and solvent systems, and the assessment of solubility in biorelevant media to predict in vivo behavior.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] this compound is a complex heterocyclic compound with structural motifs that suggest a nuanced solubility profile. A thorough understanding of its solubility is therefore paramount for its progression in the drug development pipeline.

This guide provides a first-principles approach to characterizing the solubility of this compound. We will first dissect the molecule's structural components to postulate its likely solubility behavior. Subsequently, a multi-faceted experimental plan will be detailed, designed to provide a comprehensive understanding of its solubility under a range of conditions.

Theoretical Solubility Profile Assessment

A predictive analysis of the solubility of this compound can be derived from its constituent functional groups: a nitrobenzoic acid core, a fluorine substituent, and an imidazole ring.

  • Nitrobenzoic Acid Core : Benzoic acid and its derivatives exhibit a wide range of solubilities depending on the nature and position of their substituents.[3] The carboxylic acid group imparts ionizable character, suggesting that the solubility of this compound will be highly pH-dependent.[4][5] The nitro group, being electron-withdrawing, increases the acidity of the carboxylic acid compared to benzoic acid itself.[6]

  • Fluorine Substituent : The introduction of a fluorine atom can have multifaceted effects on a molecule's physicochemical properties.[7][8] While often increasing lipophilicity, which might decrease aqueous solubility, fluorine's high electronegativity can also influence the pKa of nearby functional groups, thereby modulating solubility.[7][8][9]

  • Imidazole Ring : The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It is generally a polar group that can participate in hydrogen bonding, which tends to enhance aqueous solubility.[10][11][12] Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base, further contributing to a complex pH-solubility profile.[11][12]

Based on this analysis, it is hypothesized that this compound will exhibit low intrinsic solubility in pure water, with solubility increasing significantly at pH values above the pKa of the carboxylic acid and below the pKa of the protonated imidazole ring.

Comprehensive Experimental Solubility Determination

A holistic understanding of the solubility profile requires a multi-pronged experimental approach. This section details the recommended protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is crucial.[2][13][14]

  • Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility issues.[9][13][15][16]

  • Thermodynamic Solubility , often considered the "gold standard," is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[17][18] This measurement is more time-consuming but provides the true solubility of the compound under specific conditions.

The following diagram illustrates the conceptual workflow for both types of solubility assays.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start: Compound of Interest k_prep Prepare high-concentration DMSO stock solution start->k_prep t_prep Add excess solid to buffer start->t_prep k_dilute Dilute into aqueous buffer k_prep->k_dilute k_incubate Short incubation (e.g., 2 hours) k_dilute->k_incubate k_measure Measure precipitation (e.g., nephelometry, UV-Vis) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_equilibrate Equilibrate (e.g., 24-48 hours) with agitation t_prep->t_equilibrate t_separate Separate solid and liquid phases (centrifugation/filtration) t_equilibrate->t_separate t_quantify Quantify concentration in supernatant (e.g., HPLC, LC-MS) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Recommended Experimental Protocols

The shake-flask method is the benchmark for determining thermodynamic solubility.[7][17]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test medium (e.g., purified water, various buffers).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The determined concentration represents the thermodynamic solubility under the tested conditions.

Given the presence of ionizable groups, determining the solubility as a function of pH is critical.[5][19]

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4). According to ICH guidelines, buffers at pH 1.2, 4.5, and 6.8 are recommended.[11][20][21]

  • Solubility Measurement: Perform the shake-flask method as described in section 3.2.1 for each buffer.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.

Temperature can significantly influence solubility, and understanding this relationship is important for formulation and storage considerations.[22][23]

Protocol:

  • Temperature Control: Set up a series of shake-flask experiments in a single, relevant medium (e.g., pH 7.4 buffer).

  • Incubation: Incubate each set of samples at a different, precisely controlled temperature (e.g., 4°C, 25°C, 37°C, 50°C).

  • Analysis: Following equilibration, determine the solubility at each temperature as previously described.

  • Thermodynamic Calculation: The data can be used to calculate thermodynamic parameters of dissolution, such as the enthalpy of solution, using the van't Hoff equation.[22]

For formulation development, understanding the solubility in various organic solvents and co-solvent systems is essential.

Protocol:

  • Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Binary Systems: Prepare a series of binary solvent systems with water at different volume ratios (e.g., 10%, 20%, 50% v/v of the organic co-solvent).

  • Solubility Determination: Measure the solubility of this compound in each pure solvent and co-solvent mixture using the shake-flask method.

  • Modeling: The data can be used to develop and validate cosolvency models, such as the log-linear model, to predict solubility in other solvent mixtures.[3][4][24]

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of human gastrointestinal fluids.[25][26][27][28]

Protocol:

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin to simulate the conditions in the small intestine before and after a meal.[25][26][27][28]

  • Solubility Measurement: Determine the solubility in FaSSIF and FeSSIF using the shake-flask method at 37°C.

  • Interpretation: The results will provide insights into the potential for food effects on the drug's absorption and bioavailability.

The following diagram illustrates the key experimental variables to be investigated for a comprehensive solubility profile.

Caption: Key Experimental Variables for Solubility Profiling.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in tabular format.

Table 1: Hypothetical Thermodynamic Solubility Data

MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
Purified Water25
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
FaSSIF (pH 6.5)37
FeSSIF (pH 5.0)37

Table 2: Hypothetical Solubility in Different Solvents at 25°C

SolventSolubility (mg/mL)
Water
Ethanol
Propylene Glycol
PEG 400
Acetone
Acetonitrile

Conclusion

A comprehensive understanding of the solubility profile of this compound is a prerequisite for its successful development as a therapeutic agent. This technical guide has provided a robust framework for achieving this, combining theoretical predictions based on its chemical structure with a detailed, multi-faceted experimental plan. By systematically investigating the impact of pH, temperature, solvent composition, and biorelevant media on both kinetic and thermodynamic solubility, researchers can generate the critical data needed to guide formulation strategies, predict in vivo performance, and ultimately, de-risk the development process. The adoption of these standardized and self-validating protocols will ensure the generation of high-quality, reliable data, paving the way for the informed advancement of this promising compound.

References

The Tripartite Threat: A Technical Guide to the Biological Potential of Nitroimidazole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of well-established pharmacophores into novel molecular architectures represents a cornerstone of modern drug discovery. This guide delves into the synergistic potential of combining the nitroimidazole scaffold, a renowned agent in antimicrobial and antiparasitic chemotherapy, with the versatile benzoic acid moiety. We will explore the mechanistic underpinnings, biological activities, and key experimental methodologies for evaluating this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of nitroimidazole benzoic acid derivatives against a tripartite of global health threats: microbial infections, parasitic diseases, and cancer.

Introduction: A Strategic Molecular Alliance

The 5-nitroimidazole core is a privileged structure in medicine, most famously represented by metronidazole.[1] Its biological activity is intrinsically linked to the reductive activation of the nitro group under the low-oxygen conditions characteristic of anaerobic bacteria, protozoa, and the hypoxic microenvironments of solid tumors.[][3] This activation generates reactive nitroso radicals that induce cytotoxic damage, primarily through the disruption of DNA structure and protein function.[][4]

Separately, the benzoic acid scaffold is a frequent component in a multitude of approved drugs, valued for its ability to modulate pharmacokinetic properties such as solubility, membrane permeability, and protein binding. Its derivatives have demonstrated a wide array of biological activities, including significant anticancer potential.[5]

The strategic fusion of these two moieties into a single derivative is hypothesized to yield compounds with enhanced or novel biological profiles. The benzoic acid portion can be systematically modified to fine-tune physicochemical properties, potentially overcoming resistance mechanisms, improving target specificity, and enhancing efficacy. This guide provides a comprehensive examination of the realized potential of this molecular alliance.

Antiparasitic Activity: Exploiting Anaerobic Metabolism

Nitroimidazole benzoic acid derivatives retain the core mechanism of their parent nitroimidazoles, making them potent agents against anaerobic protozoa.

Mechanism of Action

The efficacy of nitroimidazoles against parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis is dependent on their unique, low-redox-potential metabolic pathways.[4][6] Within the parasite, cellular enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer electrons to the nitro group of the compound.[1] This one-electron reduction forms a highly reactive nitro radical anion.[1] This radical can then covalently bind to and fragment parasitic DNA, leading to rapid cell death.[4][6] The benzoic acid substituent can influence the compound's uptake and intracellular concentration, thereby modulating its overall potency.

Antiparasitic_Mechanism cluster_parasite Anaerobic Parasite Prodrug Nitroimidazole-Benzoic Acid (Prodrug) Enzyme Nitroreductases (e.g., PFOR) Prodrug->Enzyme e- Radical Reactive Nitro Radical Anion Enzyme->Radical Reduction DNA Parasite DNA Radical->DNA Damage DNA Strand Breakage & Adduct Formation DNA->Damage Death Parasite Death Damage->Death

Mechanism of antiparasitic action.
Data on Antiparasitic Activity

Numerous studies have demonstrated the potent activity of novel nitroimidazole derivatives. Derivatisation of the core scaffold has yielded compounds with significantly improved efficacy, particularly against metronidazole-resistant strains of G. lamblia.

Compound ClassTarget OrganismEC50 (µM)Reference
MetronidazoleG. lamblia (MtzS)6.1[7]
MetronidazoleG. lamblia (MtzR)18.0[7]
Nitroimidazole CarboxamidesG. lamblia (MtzR)0.1 - 2.5[7]
Nitroimidazole CarboxamidesE. histolytica1.7 - 5.1[7]
Nitroimidazole CarboxamidesT. vaginalis0.6 - 1.4[7]
Experimental Protocol: In Vitro Susceptibility Testing for Giardia lamblia

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of a compound against G. lamblia trophozoites.

Materials:

  • Giardia lamblia trophozoites (e.g., WB strain)

  • TYI-S-33 medium supplemented with bovine bile and fetal bovine serum

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Metronidazole (as a positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture Maintenance: Maintain G. lamblia trophozoites in TYI-S-33 medium at 37°C in anaerobic conditions.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound and metronidazole in TYI-S-33 medium directly in the 96-well plates. Include a vehicle control (DMSO) and a no-drug control.

  • Inoculation: Adjust the concentration of trophozoites to 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of the plate.

  • Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

  • Viability Assessment: After incubation, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence readings to percentage of inhibition relative to the no-drug control. Calculate the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

The hypoxic cores of solid tumors provide an ideal environment for the selective activation of nitroimidazole-based bioreductive prodrugs.

Mechanism of Action

Solid tumors often outgrow their blood supply, resulting in regions of severe oxygen deprivation (hypoxia).[8] Cancer cells in these regions upregulate specific oxidoreductase enzymes.[3] Nitroimidazole benzoic acid derivatives can diffuse into these hypoxic zones where they are reduced by these enzymes into cytotoxic agents.[8][9] This process is inhibited by oxygen, which rapidly re-oxidizes the initial radical anion back to the parent compound, thus sparing well-oxygenated normal tissues.[3] The resulting cytotoxic species cause DNA damage and protein adducts, leading to replication stress, cell cycle arrest, and ultimately, apoptotic or cytostatic cell death.[8]

Anticancer_Mechanism cluster_tumor Hypoxic Tumor Cell (<2% O2) cluster_normal Normoxic Normal Cell Prodrug Nitroimidazole-Benzoic Acid (Prodrug) Enzyme Oxidoreductases (e.g., POR) Prodrug->Enzyme e- Radical Cytotoxic Radical Enzyme->Radical Bioreduction DNA_Protein DNA & Cellular Proteins Radical->DNA_Protein Damage Macromolecular Damage & Adduct Formation DNA_Protein->Damage Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis Prodrug_N Nitroimidazole-Benzoic Acid (Prodrug) Radical_N Radical Anion Prodrug_N->Radical_N e- O2 O2 Radical_N->O2 Re-oxidation

Bioreductive activation in hypoxic cancer cells.
Data on Anticancer Activity

Studies on N-alkyl-nitroimidazoles have demonstrated their cytotoxic potential against various cancer cell lines, with some compounds showing selectivity for tumor cells over normal cells.

CompoundCell LineLC50 (µM)Reference
N-methyl-nitroimidazoleVero (Normal Kidney)27.00 ± 2.8[10]
N-methyl-nitroimidazoleA549 (Lung Carcinoma)17.00 ± 1.7[10]
N-methyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)16.67 ± 2.3[10]
N-ethyl-nitroimidazoleVero (Normal Kidney)33.00 ± 7.1[10]
N-ethyl-nitroimidazoleA549 (Lung Carcinoma)14.67 ± 2.5[10]
N-ethyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)17.33 ± 2.1[10]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO2.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plates for 48-72 hours. For hypoxia studies, place plates in a hypoxic chamber (e.g., <1% O2) during this incubation.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) from the dose-response curve.[11]

Antimicrobial Activity: A Broad-Spectrum Approach

While renowned for activity against anaerobes, modifications to the nitroimidazole benzoic acid structure can broaden their spectrum to include other bacteria and fungi.

Mechanism of Action

The primary mechanism against anaerobic bacteria mirrors the antiparasitic action: reductive activation of the nitro group to generate DNA-damaging radicals.[] This makes them highly effective against anaerobic pathogens. The activity against other microbes may be less dependent on the nitro group and more influenced by the overall structure, allowing the molecule to inhibit other essential cellular processes.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Broth in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 16-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Workflow for MIC determination.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound stock solution (in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB across the wells of a 96-well plate.[13] Reserve wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation: From a fresh culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

  • Final Inoculum: Dilute the standardized suspension into CAMHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the negative control).[15]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[13]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

Synthesis and Future Directions

The synthesis of nitroimidazole benzoic acid derivatives is typically achieved through standard coupling reactions. For instance, an amino or hydroxyl functional group on the nitroimidazole core can be reacted with an activated benzoic acid (like an acid chloride) or via carbodiimide-mediated coupling.[16][17] This modularity allows for the creation of large libraries of compounds for screening.

The research presented herein underscores the vast potential of nitroimidazole benzoic acid derivatives. Their ability to be selectively activated in low-oxygen environments makes them highly attractive candidates for development as next-generation antiparasitics and hypoxia-activated anticancer agents. Future work must focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by rigorous in vivo efficacy and toxicological evaluations to identify lead candidates for clinical development.

References

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a multifaceted organic compound featuring a nitroimidazole core, a structural motif central to a class of highly effective antimicrobial agents. The strategic inclusion of a fluorine atom and a benzoic acid group suggests a nuanced modulation of its physicochemical and pharmacokinetic properties, positioning it as a compound of significant interest for researchers, scientists, and drug development professionals. This guide synthesizes the established principles of nitroimidazole bioactivity to propose a detailed mechanism of action for this specific molecule. It further outlines a comprehensive suite of experimental protocols to empirically validate this proposed mechanism, thereby providing a self-validating framework for its investigation.

Introduction and Molecular Profile

This compound is characterized by a complex and functionally rich structure.[1] This includes a benzoic acid moiety substituted with a nitro group and a fluorine atom, alongside an imidazole ring.[1] The nitro group is a key electrophilic center, the imidazole ring can participate in various biological interactions, and the fluorine atom can enhance lipophilicity and metabolic stability.[1][2] This unique combination of functional groups suggests a potential for targeted biological activity, particularly in environments conducive to the chemical transformations of the nitroimidazole scaffold.

Proposed Core Mechanism of Action: A Prodrug-Based Cytotoxic Approach

Based on its structural homology to the nitroimidazole class of antibiotics, this compound is proposed to function as a prodrug that is selectively activated in low-oxygen environments, characteristic of anaerobic bacteria and certain parasitic protozoa.[3][4][] The mechanism can be dissected into a multi-stage process:

Stage 1: Cellular Uptake The compound is presumed to passively diffuse across the cell membranes of susceptible microorganisms.[3] Its lipophilicity, potentially enhanced by the fluorine atom, may facilitate this process.[2][6]

Stage 2: Reductive Activation of the Nitro Group In the anaerobic or microaerophilic environment of the target cell, the nitro group of the compound is reduced by nitroreductases.[3][] These enzymes, which are largely absent or inactive in aerobic mammalian cells, transfer electrons from donor molecules like NADH or NADPH to the nitro group.[] This selective activation is the cornerstone of the targeted cytotoxicity of nitroimidazoles.

Stage 3: Generation of Cytotoxic Free Radicals The reduction of the nitro group results in the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals such as the nitro anion radical.[3][4]

Stage 4: Multi-pronged Cellular Damage These reactive intermediates are the ultimate effectors of the compound's cytotoxic action, leading to cell death through at least two primary pathways:

  • DNA Damage: The generated free radicals can directly interact with microbial DNA, causing strand breaks and destabilization of the double helix structure.[4][] This inhibits DNA replication and transcription, ultimately leading to apoptosis.[3][]

  • Disruption of Redox Homeostasis: There is evidence to suggest that nitroimidazoles can interfere with the cellular redox system.[7] They may deplete intracellular thiol pools and inhibit key enzymes like thioredoxin reductase, which are crucial for maintaining the appropriate redox balance within the cell.[7]

The following diagram illustrates this proposed signaling pathway:

Mechanism_of_Action cluster_cell Microbial Cell (Anaerobic) Compound 4-Fluoro-5-(1-imidazolyl)- 2-nitrobenzoic acid Activated_Compound Reduced Intermediate (Nitro Radical Anion) Compound->Activated_Compound Reduction DNA Bacterial DNA Activated_Compound->DNA Interaction Redox Redox Homeostasis (Thioredoxin System) Activated_Compound->Redox Inhibition Nitroreductase Nitroreductase Nitroreductase->Activated_Compound e- Damaged_DNA DNA Strand Breaks & Damage DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death Disrupted_Redox Disrupted Redox Balance Redox->Disrupted_Redox Disrupted_Redox->Cell_Death Extracellular Extracellular Space Extracellular->Compound Passive Diffusion

Caption: Proposed mechanism of action for this compound.

The Influence of Fluorine Substitution

The presence of a fluorine atom can significantly modulate the biological and pharmacological properties of a molecule.[2][6] In the context of this compound, the fluorine atom is anticipated to:

  • Enhance Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and enhancing its bioavailability.[1][2]

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to a longer biological half-life and sustained therapeutic effect.[6]

  • Modulate Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, which may influence its interaction with target enzymes like nitroreductases.[2]

Experimental Protocols for Mechanism Validation

To empirically test the proposed mechanism of action, a series of well-established in vitro assays can be employed. The following protocols provide a framework for a comprehensive investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a target anaerobic bacterium.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in an appropriate anaerobic broth medium (e.g., supplemented Brucella broth).

  • Inoculate each well with a standardized suspension of the anaerobic test organism (e.g., Bacteroides fragilis or Clostridium difficile) to a final concentration of approximately 5 x 105 CFU/mL.

  • Include positive control wells (no compound) and negative control wells (no bacteria).

  • Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 37°C for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Protocol 2: In Vitro Nitroreductase Activity Assay

Objective: To determine if the compound is a substrate for nitroreductase enzymes.

Methodology:

  • Express and purify a nitroreductase enzyme (e.g., from Escherichia coli or the target anaerobic organism).

  • Prepare a reaction mixture containing the purified nitroreductase, a suitable buffer (e.g., potassium phosphate buffer), and an electron donor (e.g., NADH or NADPH).

  • Initiate the reaction by adding this compound to the reaction mixture.

  • Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • A decrease in absorbance indicates that the compound is being reduced by the nitroreductase.

The following diagram illustrates the experimental workflow for the nitroreductase assay:

Nitroreductase_Assay_Workflow Start Prepare Reaction Mixture: - Purified Nitroreductase - Buffer - NADH/NADPH Add_Compound Add 4-Fluoro-5-(1-imidazolyl)- 2-nitrobenzoic acid Start->Add_Compound Spectrophotometer Monitor Absorbance at 340 nm Add_Compound->Spectrophotometer Data_Analysis Analyze Data: Decrease in Absorbance = Enzyme Activity Spectrophotometer->Data_Analysis

Caption: Workflow for the in vitro nitroreductase activity assay.

Protocol 3: DNA Damage Assessment via Comet Assay

Objective: To visualize and quantify DNA damage in bacterial cells exposed to the compound.

Methodology:

  • Treat the target anaerobic bacteria with varying concentrations of this compound for a defined period.

  • Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove cell membranes and proteins, leaving behind the nucleoids.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

Protocol 4: Quantification of Intracellular Thiols using Ellman's Reagent

Objective: To measure the depletion of intracellular free thiols in bacteria treated with the compound.

Methodology:

  • Expose the target anaerobic bacteria to the compound for a specified time.

  • Harvest the cells and prepare a cell lysate.

  • Add Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to the cell lysate.

  • DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

  • A decrease in absorbance in treated cells compared to untreated controls indicates a depletion of intracellular thiols.

Quantitative Data Summary

The following table presents a hypothetical summary of expected results from the proposed experimental protocols, which would support the proposed mechanism of action.

Assay Parameter Measured Expected Result for Active Compound
MIC AssayMinimum Inhibitory ConcentrationLow MIC value against anaerobic bacteria
Nitroreductase AssayNADH Oxidation RateIncreased rate in the presence of the compound
Comet AssayComet Tail MomentDose-dependent increase in DNA damage
Intracellular Thiol AssayThiol ConcentrationDose-dependent decrease in intracellular thiols

Conclusion

The proposed mechanism of action for this compound, centered on reductive activation and subsequent induction of DNA damage and redox stress, is strongly supported by the extensive literature on the nitroimidazole class of compounds. The outlined experimental protocols provide a clear and robust pathway for the empirical validation of this hypothesis. Successful validation would not only elucidate the precise molecular activity of this compound but also underscore its potential as a lead candidate for the development of novel therapeutics targeting anaerobic infections.

References

A Comprehensive Technical Guide to the Safety and Handling of Fluorinated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nitrobenzoic acids are a class of chemical compounds indispensable to modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Their unique molecular architecture, featuring a carboxylic acid, a nitro group, and one or more fluorine atoms, provides a versatile platform for creating complex molecules.[1][2] The presence of these functional groups allows for a variety of chemical transformations, including esterification, amidation, and nucleophilic aromatic substitution.[3][4] However, the very reactivity that makes these compounds so valuable also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide offers a detailed examination of the safe handling, storage, and disposal of fluorinated nitrobenzoic acids, grounded in established safety principles and technical data.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the comprehensive identification and assessment of chemical hazards. Fluorinated nitrobenzoic acids, as a class, present several potential risks that must be managed to ensure a safe working environment.

Toxicological Profile

The primary routes of occupational exposure to fluorinated nitrobenzoic acids are inhalation, skin contact, and ingestion.[5] The available safety data sheets (SDS) for various isomers consistently highlight the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a significant concern.[6][7]

  • Causes skin irritation: Direct contact can lead to skin irritation.[6][8]

  • Causes serious eye irritation: These compounds can cause significant eye irritation upon contact.[6][8]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[6]

Some nitroaromatic compounds are also suspected of causing genetic defects. While specific data for all fluorinated nitrobenzoic acids is not universally available, the general toxicological profile of nitroaromatic compounds warrants a cautious approach.[9]

Physicochemical Hazards

Fluorinated nitrobenzoic acids are typically crystalline solids at room temperature.[10] While not generally considered highly flammable, they may be combustible at high temperatures.[11] A significant, though often overlooked, hazard is the potential for dust explosions when handling finely powdered organic materials.

Reactivity Profile

The presence of both a carboxylic acid and a nitro group on the aromatic ring influences the reactivity of these molecules.[12] They are generally stable under normal storage conditions but can react with strong oxidizing agents and strong bases.[10][13] The nitro group, being electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution.[12] It is crucial to avoid unintended reactions by segregating these compounds from incompatible materials.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure.[14]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of fluorinated nitrobenzoic acid powders, especially weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14]

  • Ventilation: Adequate ventilation in the laboratory is crucial to keep airborne concentrations low.[15]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[16]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes and dust.[14][15]
Face Protection Face ShieldRecommended in addition to goggles when there is a significant risk of splashing or dust generation.[14]
Hand Protection Chemical-resistant glovesNitrile or butyl gloves are suitable choices for protection against nitro compounds.[7][17] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[14]
Respiratory Protection Dust mask or respiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a fume hood.[10][14]

Safe Handling and Storage Protocols

Adherence to standardized operating procedures is critical for the safe day-to-day handling of fluorinated nitrobenzoic acids.

General Handling Practices
  • Wash hands thoroughly after handling, even if gloves were worn.[18]

  • Avoid the formation and accumulation of dust.[10]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[14]

  • Keep containers clearly labeled with the chemical name and associated hazards.[19]

  • Use non-sparking tools to prevent ignition sources.[18]

Storage Requirements

Proper storage is crucial to maintain the stability of the compounds and prevent accidents.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][18]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]

  • Store locked up to restrict access to authorized personnel only.[18]

Spill Management and Emergency Procedures

Preparedness for accidental spills and exposures is a critical component of a comprehensive safety plan.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[14]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[14]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[14]

  • Contain the Spill: For a solid spill, carefully sweep or vacuum up the material and place it into a labeled, sealed container for hazardous waste.[10] Avoid generating dust.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the collected waste and contaminated materials in accordance with institutional and local regulations.[18]

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.[20]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.[13]
Skin Contact Remove contaminated clothing and wash off immediately with plenty of soap and water for at least 15 minutes.[10][16] If skin irritation persists, seek medical attention.[16]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[18] If breathing is difficult, give oxygen.[10] If not breathing, give artificial respiration.[10] Seek medical attention if you feel unwell.[18]
Ingestion Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[10]

In any case of a chemical emergency, it is crucial to follow the "remove, remove, remove" principle: remove yourself from the area, remove contaminated clothing, and remove the substance from your skin.[21]

Waste Disposal

The disposal of fluorinated nitrobenzoic acids and their waste products must be handled with care to prevent environmental contamination.

  • Segregation: All waste containing these compounds must be collected in clearly labeled, compatible containers.[19] Do not mix with incompatible waste streams.[19]

  • Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal facility.[18] Incineration at high temperatures is a potential method for the complete destruction of fluorinated organic compounds, though this requires specialized facilities to manage potentially hazardous byproducts.[22][23] Landfilling in designated hazardous waste landfills is another option, but it contains rather than destroys the compounds.[24] Always follow local, state, and federal regulations for hazardous waste disposal.[18]

Visualizing Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate key safety workflows.

Standard Operating Procedure for Handling

sop_handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of fluorinated nitrobenzoic acids.

Emergency Response Flowchart for Spills

spill_response spill {Spill Occurs} evacuate Evacuate Area spill->evacuate ppe Don Full PPE evacuate->ppe assess Assess Spill Size Minor Major ppe->assess contain_minor Contain with Absorbent assess:f0->contain_minor contact_ehs Contact EHS / Emergency Services assess:f1->contact_ehs cleanup_minor Clean Up & Decontaminate contain_minor->cleanup_minor dispose_minor Dispose of as Hazardous Waste cleanup_minor->dispose_minor secure_area Secure Area & Await Response contact_ehs->secure_area

Caption: Decision-making flowchart for a chemical spill response.

Conclusion

Fluorinated nitrobenzoic acids are powerful tools in the arsenal of the modern chemist. Their versatile reactivity enables the synthesis of novel compounds with significant potential in medicine and agriculture. However, this utility is intrinsically linked to potential hazards that demand respect and careful management. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic power of these valuable compounds. A culture of safety, built on a foundation of technical understanding and procedural discipline, is paramount to protecting personnel and the environment.

References

Methodological & Application

The Strategic Utility of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the demand for versatile and highly functionalized building blocks is insatiable. 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid emerges as a scaffold of significant strategic value. Its unique arrangement of three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—on a benzene ring, further embellished with an imidazole moiety, offers a rich tapestry of reactivity. This application note provides an in-depth exploration of the chemical personality of this reagent, detailing its application in key synthetic transformations and providing robust protocols for its use. The inherent electronic properties of the molecule, namely the strong electron-withdrawing effect of the nitro group, render the aromatic ring electron-deficient. This electronic posture is central to its utility, activating the fluorine atom for nucleophilic aromatic substitution (SNAr) and influencing the reactivity of the adjacent functional groups. For researchers engaged in the synthesis of heterocyclic libraries and complex active pharmaceutical ingredients (APIs), a thorough understanding of this reagent's capabilities is a gateway to innovative molecular design.

Molecular Characteristics and Reactivity Profile

The synthetic potential of this compound is best understood by dissecting the contribution of each functional group.

PropertyValueSource
Molecular Formula C₁₀H₆FN₃O₄[1]
Molecular Weight 251.17 g/mol [1]
CAS Number 1141669-65-9[1]
Appearance Off-white to yellow solidN/A
Solubility Soluble in organic solvents such as DMSO, DMF[1]

The molecule's reactivity is governed by a synergistic interplay between its substituents:

  • The Nitro and Imidazole Groups: These groups are potent electron-withdrawing moieties that significantly lower the electron density of the aromatic ring. This activation is crucial for facilitating nucleophilic attack, particularly at the carbon bearing the fluorine atom.

  • The Fluoro Group: Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions. This allows for the regioselective introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, to forge new carbon-heteroatom bonds.

  • The Carboxylic Acid Group: This functional group provides a handle for standard transformations such as amide bond formation, esterification, or reduction to an alcohol. Its presence allows for the covalent attachment of the scaffold to other molecular fragments or a solid support for library synthesis.

This confluence of reactivity makes this compound a linchpin in multi-step synthetic sequences, particularly in the construction of fused heterocyclic systems.

Core Application: Synthesis of Substituted Benzimidazoles

A paramount application of this reagent is its use as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide spectrum of biological activities. The synthesis leverages the inherent reactivity of the nitro and fluoro substituents in a two-stage process: nucleophilic substitution followed by reductive cyclization.

Logical Workflow for Benzimidazole Synthesis

The following diagram illustrates the strategic sequence from this compound to a functionalized benzimidazole derivative.

G cluster_optional Optional Modification A 4-Fluoro-5-(1-imidazolyl)- 2-nitrobenzoic acid B Nucleophilic Aromatic Substitution (SNAr) + Primary Amine (R-NH2) A->B Step 1 C 4-(Alkylamino)-5-(1-imidazolyl)- 2-nitrobenzoic acid B->C D Amide Coupling + Amine (R'-NH2) C->D Step 2a E 4-(Alkylamino)-5-(1-imidazolyl)- 2-nitrobenzamide D->E F Reductive Cyclization (e.g., SnCl2 or H2/Pd-C) E->F Step 3 G Substituted Benzimidazole Derivative F->G

Caption: Workflow for the synthesis of benzimidazoles.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the key transformations involving this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be observed at all times.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol describes a representative procedure for the displacement of the fluoride atom with a primary amine. The reaction's success hinges on the electron-deficient nature of the aromatic ring, which facilitates the addition-elimination mechanism.[2]

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF (approx. 5-10 mL per mmol of the benzoic acid).

  • Add the primary amine and potassium carbonate to the stirred solution.

  • Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, 4-(alkylamino)-5-(1-imidazolyl)-2-nitrobenzoic acid, can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights: The use of a polar aprotic solvent like DMF is crucial as it solvates the potassium carbonate, enhancing its basicity, while not interfering with the nucleophilic attack. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. Acidification during workup is necessary to protonate the carboxylic acid, ensuring its extraction into the organic phase.

Protocol 2: Amide Coupling of the Carboxylic Acid

This protocol details the formation of an amide bond using a standard coupling agent. This step is often performed prior to reductive cyclization to introduce further diversity into the final molecule.[3]

Materials:

  • 4-(Alkylamino)-5-(1-imidazolyl)-2-nitrobenzoic acid (from Protocol 1) (1.0 eq)

  • Amine (R'-NH₂) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by silica gel chromatography.

Causality and Insights: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. This method is generally high-yielding and minimizes side reactions.

Protocol 3: Reductive Cyclization to Form the Benzimidazole Core

This final key step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the adjacent amide (or a pre-existing aldehyde/orthoester) to form the thermodynamically stable benzimidazole ring.[4][5]

Materials:

  • 4-(Alkylamino)-5-(1-imidazolyl)-2-nitrobenzamide (from Protocol 2) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the nitrobenzamide starting material in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate the tin salts.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting benzimidazole derivative by column chromatography or recrystallization.

Alternative Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method for this reduction.[6] This method is often cleaner, as the byproducts are water and the catalyst is easily filtered off.

Causality and Insights: Tin(II) chloride is a classical and robust reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like amides. The reaction proceeds in a protic solvent like ethanol. The in situ generated ortho-diamine is highly reactive and readily cyclizes. The basic workup is essential to remove the tin byproducts, which can complicate purification.

Conclusion and Future Outlook

This compound is a testament to the power of strategic functionalization in the design of synthetic building blocks. Its predictable and versatile reactivity allows for the efficient construction of complex molecular architectures, most notably the medicinally significant benzimidazole scaffold. The protocols outlined in this note provide a reliable foundation for researchers to exploit the full potential of this reagent. As the quest for novel therapeutic agents continues, the intelligent application of such multifaceted building blocks will undoubtedly remain at the forefront of innovation in drug discovery and development.

References

protocol for benzimidazole synthesis from 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 6-Fluoro-7-(1H-imidazol-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of 6-Fluoro-7-(1H-imidazol-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one from 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid. The described methodology employs a one-pot reductive cyclization strategy, which is efficient and highly relevant for researchers in synthetic chemistry and pharmaceutical development. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide that bridges theoretical principles with practical laboratory execution.

Scientific Principles and Mechanistic Rationale

The conversion of this compound into the corresponding benzimidazolone derivative is a sequential, one-pot transformation that involves two fundamental chemical processes: the reduction of an aromatic nitro group and a subsequent intramolecular cyclization.

Reaction Scheme:

Reaction scheme for the synthesis of 6-Fluoro-7-(1H-imidazol-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

1.1. Chemoselective Nitro Group Reduction

The critical first step is the selective reduction of the nitro group (-NO₂) to a primary amine (-NH₂). The choice of reducing agent is paramount to ensure that other functional groups on the substrate—namely the fluoro, imidazole, and carboxylic acid moieties—remain intact.

Several methods are available for nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd/C, Raney Ni) and metal/acid systems (e.g., Fe/HCl, SnCl₂).[4][5] While effective, catalytic hydrogenation can sometimes lead to dehalogenation, and metal/acid systems often require a cumbersome workup to remove metal salts.[5][6]

For this protocol, we have selected sodium dithionite (Na₂S₂O₄) as the reducing agent. This choice is predicated on several key advantages:

  • High Chemoselectivity: Sodium dithionite is known for its ability to selectively reduce nitro groups in the presence of sensitive functionalities like halogens, esters, and aldehydes.[7]

  • Mild Reaction Conditions: The reduction can be performed in aqueous or semi-aqueous solvent systems under neutral or slightly basic conditions and at moderate temperatures, preserving the integrity of the starting material.[7]

  • Metal-Free: As a metal-free alternative, it simplifies the purification process by avoiding contamination with metallic byproducts.[7]

The mechanism of reduction by sodium dithionite is believed to involve a single-electron transfer (SET) pathway.[7] In an aqueous medium, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which acts as the primary reducing species. This radical anion transfers electrons stepwise to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final primary amine.[7][8]

1.2. Intramolecular Cyclization

Upon the in situ formation of 2-Amino-4-fluoro-5-(1-imidazolyl)benzoic acid, the molecule contains both a nucleophilic amine and an electrophilic carboxylic acid in an ortho configuration. This arrangement is primed for an intramolecular cyclization to form the stable, five-membered benzimidazolone ring. This condensation reaction is typically promoted by heating the reaction mixture, which provides the necessary activation energy to overcome the barrier for the nucleophilic attack of the amine onto the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to yield the final product.[9]

Experimental Protocol

This protocol details the one-pot synthesis of 6-Fluoro-7-(1H-imidazol-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.

2.1. Materials and Reagents

ReagentCAS No.Molecular Wt. ( g/mol )QuantityMmolEquivalents
This compound1141669-65-9251.172.51 g10.01.0
Sodium Dithionite (Na₂S₂O₄)7775-14-6174.116.96 g40.04.0
1,4-Dioxane123-91-188.1180 mL--
Deionized Water7732-18-518.0240 mL--
Ethyl Acetate (EtOAc)141-78-688.11~200 mL--
Saturated Brine Solution--~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--

2.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.51 g, 10.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (80 mL) and deionized water (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Preparation of Reducing Agent: In a separate 100 mL beaker, dissolve sodium dithionite (6.96 g, 40.0 mmol) in deionized water (20 mL).

  • Nitro Group Reduction: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitrobenzoic acid over 15-20 minutes using a dropping funnel. Note: The reaction may be mildly exothermic. Maintain the temperature below 30 °C during the addition. After the addition is complete, heat the mixture to 60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization: Once the reduction is complete, increase the temperature of the reaction mixture to reflux (approximately 95-100 °C) and maintain for 4-6 hours. This step facilitates the intramolecular cyclization to form the benzimidazolone ring.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a 500 mL separatory funnel and add ethyl acetate (100 mL). c. Wash the organic layer with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL).[7] d. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: a. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water or Acetonitrile). b. Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Process Workflow and Visualization

The overall workflow for this synthesis is outlined in the diagram below.

G cluster_prep I. Preparation cluster_reaction II. One-Pot Reaction cluster_workup III. Isolation & Purification cluster_analysis IV. Final Analysis start Dissolve Starting Material (this compound) in Dioxane/Water reduction Nitro Reduction Add Na₂S₂O₄ solution Heat to 60 °C, 2-3h start->reduction cyclization Intramolecular Cyclization Heat to reflux, 4-6h reduction->cyclization Monitor by TLC extraction Cool and Perform Liquid-Liquid Extraction (EtOAc/Water) cyclization->extraction drying Dry Organic Layer (Na₂SO₄) & Concentrate extraction->drying purification Purify Crude Product (Recrystallization or Chromatography) drying->purification end_product Characterize Final Product (NMR, MS, IR) purification->end_product

References

Application Note: Leveraging 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology. The identification of novel, potent, and selective kinase inhibitors is a key objective for pharmaceutical research. This guide details the strategic application of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid as a versatile chemical scaffold for the generation of focused compound libraries aimed at kinase inhibitor screening. While not a direct screening tool itself, its unique structural motifs—an imidazole ring, a fluorine substituent, and a reactive nitrobenzoic acid core—make it an ideal starting point for fragment-based and library synthesis approaches. We provide a conceptual framework for library synthesis followed by detailed, field-proven protocols for high-throughput screening using two gold-standard methodologies: the luminescence-based Kinase-Glo® assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Introduction: The Rationale for the Scaffold

Kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets[1]. The development of small molecule inhibitors that target the ATP-binding site of kinases has been a highly successful strategy[2][3]. The chemical scaffold, this compound, presents a convergence of functionalities highly valued in modern medicinal chemistry for kinase inhibitor design.

  • Imidazole Core: The imidazole ring is a privileged structure in kinase inhibition. It is a bioisostere of adenine and can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a feature common to many potent inhibitors[1][2][4][5].

  • Fluorine Substitution: The strategic placement of fluorine atoms can profoundly enhance drug-like properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity to improve cell permeability and pharmacokinetic profiles[6][7][8][9].

  • Nitrobenzoic Acid Backbone: This component serves as a versatile synthetic handle. The carboxylic acid is primed for amide coupling, allowing for the exploration of diverse chemical space. The electron-withdrawing nitro group can be reduced to an amine, providing a second vector for chemical elaboration[10][11].

These features make the molecule an excellent starting point for a Fragment-Based Drug Discovery (FBDD) campaign or for the synthesis of a focused library to screen against a panel of kinases[12][13][14].

Conceptual Workflow: From Scaffold to Screening Library

The power of this compound lies in its potential for synthetic elaboration. A focused library can be rapidly generated by leveraging its reactive handles to introduce molecular diversity. The workflow below illustrates a hypothetical two-pronged approach to create a library of candidate inhibitors.

G cluster_0 Library Synthesis Workflow cluster_1 Vector 1: Amide Coupling cluster_2 Vector 2: Nitro Reduction & Derivatization start Scaffold: 4-Fluoro-5-(1-imidazolyl) -2-nitrobenzoic acid coupling Amide Coupling (e.g., HATU, EDCI) start->coupling reduction Nitro Group Reduction (e.g., Fe/HCl, H2/Pd) start->reduction library1 Amide Library A coupling->library1 amines Diverse Amine Building Blocks (R1-NH2) amines->coupling screening High-Throughput Kinase Screening library1->screening amine_intermediate Amino Intermediate reduction->amine_intermediate derivatization Derivatization (Acylation, Sulfonylation, etc.) (R2-X) amine_intermediate->derivatization library2 Amide Library B derivatization->library2 library2->screening G cluster_workflow Kinase-Glo® Assay Workflow start 1. Dispense Test Compounds & Controls step2 2. Add Kinase, Substrate & ATP (Start Reaction) start->step2 step3 3. Incubate (e.g., 60 min at RT) step2->step3 step4 4. Add Kinase-Glo® Reagent (Stop & Detect) step3->step4 step5 5. Incubate (10 min at RT) step4->step5 end 6. Read Luminescence step5->end

References

Topic: A Multi-faceted Approach to the Purity Characterization of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Scientist

Abstract

This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, a complex heterocyclic compound of significant interest in pharmaceutical research and development. Ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy.[1][2] This document outlines an integrated analytical strategy employing orthogonal techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis—to establish a robust purity profile. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the selection of methods and parameters.

Introduction: The Imperative for Purity

This compound (FINBA) is a substituted aromatic compound featuring a confluence of functional groups: a carboxylic acid, a nitro group, a fluorine atom, and an imidazole moiety.[3] This structural complexity makes it a valuable building block in medicinal chemistry. However, the synthetic route to such a molecule can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradation products. The presence of these impurities, even at trace levels, can impact the compound's biological activity, toxicity, and stability.

Therefore, a rigorous and multi-faceted analytical approach is not merely a regulatory requirement but a scientific necessity.[4] This guide details a self-validating system where each technique provides a unique and complementary piece of the purity puzzle, ensuring a high degree of confidence in the final assessment.

Physicochemical Properties of FINBA

A foundational understanding of the molecule's properties guides the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₆FN₃O₄[3]
Molecular Weight 251.17 g/mol [3]
Structure A benzoic acid core with fluoro, imidazole, and nitro substituents.[3]
Key Functional Groups Carboxylic acid, Imidazole, Nitro group, Fluoro group[3]
Expected Properties UV-active due to aromatic rings and nitro group; acidic; suitable for reversed-phase chromatography.N/A

Integrated Analytical Workflow

A robust purity assessment relies on an integrated workflow where data from orthogonal methods are synthesized. No single technique is sufficient. Chromatography provides quantitative purity, mass spectrometry confirms identity and reveals impurity masses, NMR provides definitive structural confirmation, and thermal analysis assesses solid-state properties.

Analytical_Workflow Figure 1: Integrated Workflow for FINBA Purity Assessment cluster_0 Primary Analysis: Purity & Identity cluster_1 Structural Confirmation cluster_2 Solid-State & Residuals Analysis cluster_3 Final Assessment Sample FINBA Bulk Sample HPLC UHPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC LCMS LC-MS (MW Confirmation, Impurity ID) Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Report Certificate of Analysis (Purity Value & Profile) HPLC->Report LCMS->Report NMR->Report Thermal->Report

Caption: Integrated workflow for comprehensive purity assessment of FINBA.

Chromatographic Purity: UHPLC-UV

Principle & Rationale: High-Performance Liquid Chromatography (HPLC), particularly its ultra-high performance variant (UHPLC), is the gold standard for determining the purity of pharmaceutical compounds.[4] It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. For FINBA, a reversed-phase method is ideal. The molecule's aromaticity and the presence of a nitro-group chromophore make it highly suitable for detection by UV absorbance.

Protocol: Purity by Gradient UHPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the FINBA reference standard and the test sample into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution.

  • Instrumentation & Conditions:

    • System: A UHPLC system equipped with a diode array detector (DAD) or tunable UV detector.

    • Data Acquisition: Monitor at 254 nm. Collect full spectra from 200-400 nm to check for peak purity and co-eluting impurities.

ParameterRecommended SettingRationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides excellent retention and resolution for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures the carboxylic acid is protonated for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 10 minA gradient is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 2 µLSmall volume minimizes peak distortion.
Detection UV at 254 nmWavelength where the aromatic nitro compound is expected to absorb strongly.
  • Data Interpretation:

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurity Profiling: Identify and quantify any impurity peaks. The limit of quantitation (LOQ) for the method should be established during validation.[5]

    • Peak Purity: Use the DAD to assess the spectral homogeneity across the main peak, which can indicate the presence of co-eluting impurities.

Identity Confirmation: Mass Spectrometry & NMR

High-Resolution Mass Spectrometry (HRMS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with LC (LC-MS), it provides mass information for the main peak and any separated impurities.[6] High-resolution MS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For FINBA, electrospray ionization (ESI) in negative ion mode is the preferred technique, as the carboxylic acid group is readily deprotonated.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the UHPLC system described in Section 3 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Data Acquisition:

    • Acquire data in full scan mode over a range of m/z 50-500.

    • The expected [M-H]⁻ ion for FINBA (C₁₀H₆FN₃O₄) is at m/z 250.0320.

  • Data Interpretation:

    • Confirm that the measured mass of the main chromatographic peak is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

    • Analyze the mass spectra of any impurity peaks to propose their potential structures (e.g., loss of a nitro group, presence of a synthetic precursor).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For FINBA, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of all functional groups, while ¹⁹F NMR provides a simple, direct confirmation of the fluorine atom's presence and chemical environment. The technique is also highly sensitive to impurities with different structures.

Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve 5-10 mg of FINBA in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it will solubilize the compound and allow for the observation of the acidic carboxylic acid proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • Data Interpretation:

    • ¹H NMR: Expect to see distinct signals for the protons on the benzoic acid ring and the imidazole ring.[7][8] The integration of these signals should correspond to the number of protons in the structure. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: The spectrum should show 10 distinct carbon signals corresponding to the molecular structure. The chemical shifts will be characteristic of aromatic, imidazole, and carboxyl carbons.

    • ¹⁹F NMR: A single signal is expected, confirming the presence of one fluorine environment.

    • Purity: The absence of unexpected signals in all spectra is a strong indicator of high purity. The presence of minor signals can be used to identify and, with an internal standard, quantify impurities.

Purity_Confirmation_Logic Figure 2: Logic for Combining Analytical Data HPLC HPLC Purity (e.g., 99.5% Area) Conclusion High Purity Confirmed HPLC->Conclusion Quantitative Data MS HRMS Confirms [M-H]⁻ = 250.0320 MS->Conclusion Identity Confirmed NMR NMR Spectrum Matches Structure NMR->Conclusion Structure Confirmed Thermal Single Sharp Melt (DSC) Thermal->Conclusion Solid-State Purity

Caption: Logic diagram illustrating data synthesis for purity confirmation.

Solid-State Purity: Thermal Analysis

Principle & Rationale: Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature.[9][10] For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary workhorses.[9]

  • DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting. The melting point is a sensitive indicator of purity; impurities typically depress and broaden the melting endotherm.

  • TGA measures the change in mass of a sample as it is heated. It is excellent for quantifying the amount of residual solvents or water (volatiles) present in the material.

Protocol: DSC and TGA Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of FINBA into an appropriate aluminum pan for DSC.

    • Accurately weigh 5-10 mg of FINBA into a ceramic or platinum pan for TGA.

  • Instrumentation & Conditions:

ParameterDSC SettingTGA Setting
Temperature Ramp 10 °C/min10 °C/min
Temperature Range 25 °C to 300 °C (or past melt)25 °C to 400 °C (or past decomp.)
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
  • Data Interpretation:

    • DSC: A pure, crystalline compound will exhibit a single, sharp melting endotherm. Note the onset temperature and the peak maximum. The presence of a broad peak or multiple thermal events before decomposition can indicate impurities or polymorphism.

    • TGA: A stable, anhydrous, and solvent-free compound will show no significant mass loss until the onset of thermal decomposition. Any mass loss at temperatures below ~150 °C typically corresponds to the loss of residual water or volatile organic solvents. This mass loss should be quantified and reported.

Conclusion

The characterization of this compound requires a multi-technique approach to build a comprehensive and reliable purity profile. The orthogonal methods described herein—UHPLC for quantitative impurity profiling, MS for identity confirmation, NMR for structural verification, and Thermal Analysis for solid-state properties—form a robust, self-validating system. By integrating the data from these distinct analytical platforms, researchers and developers can establish a high degree of confidence in the quality of their material, a critical step in the journey of drug discovery and development. All analytical methods employed for quality control must be properly validated according to regulatory guidelines to ensure they are suitable for their intended purpose.[1][2][5]

References

Application Notes and Protocols for the Solid-Phase Synthesis of Heterocyclic Compounds Using Nitrobenzoic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Solid-Phase Synthesis and Heterocyclic Scaffolds in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Their diverse structures and ability to interact with a wide array of biological targets make them privileged scaffolds in drug design.[1][2][3] However, traditional solution-phase synthesis of complex heterocyclic libraries can be laborious, time-consuming, and challenging to automate. Solid-phase synthesis (SPS) has emerged as a transformative technology, enabling the rapid and efficient construction of large compound libraries by anchoring molecules to a solid support, simplifying purification to a mere filtration and washing process.[4][5][6] This guide delves into the strategic use of nitrobenzoic acid derivatives as versatile building blocks and linkers in the solid-phase synthesis of medicinally relevant heterocyclic compounds.

Nitrobenzoic acids offer a unique combination of functionalities that can be strategically exploited in SPS. The nitro group, an electron-withdrawing moiety, can activate adjacent positions for nucleophilic substitution, serve as a precursor to an amino group for cyclization reactions, or be part of a photolabile linker system.[7][8][9][10][11] The carboxylic acid function provides a convenient handle for attachment to various solid supports.[4] This dual functionality makes nitrobenzoic acids powerful tools for generating molecular diversity in a high-throughput fashion.

This document will provide a comprehensive overview of the principles, protocols, and practical considerations for employing nitrobenzoic acid building blocks in the solid-phase synthesis of heterocyclic libraries, aimed at researchers and professionals in drug development.

Part 1: The Dual Role of Nitrobenzoic Acids: Building Blocks and Linkers

Nitrobenzoic acid derivatives can be employed in two primary modes in the solid-phase synthesis of heterocycles: as a core structural component of the target molecule or as a cleavable linker to anchor the synthesis to the solid support.

Nitrobenzoic Acids as Versatile Building Blocks

Commercially available, multi-functionalized nitrobenzoic acids serve as excellent starting points for the synthesis of diverse heterocyclic systems.[12][13] For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is a prime example of a building block that allows for sequential and regioselective reactions.[12][13] The distinct reactivity of the chloro and fluoro substituents, coupled with the potential for reduction of the nitro group to an amine, opens up pathways to a variety of fused heterocyclic scaffolds.

The general strategy involves:

  • Immobilization: The carboxylic acid of the nitrobenzoic acid is anchored to a suitable solid support, typically an amino-functionalized resin like Rink Amide resin.

  • Diversification: The reactive sites on the aromatic ring (e.g., halides) are subjected to nucleophilic substitution reactions to introduce points of diversity.

  • Reduction: The nitro group is reduced to an aniline. This is a critical step that sets the stage for cyclization.

  • Cyclization: The newly formed amino group, in proximity to other functionalities, undergoes intramolecular cyclization to form the desired heterocyclic ring.

  • Cleavage: The final compound is cleaved from the solid support.

This approach allows for the generation of libraries of compounds such as benzimidazoles, quinoxalinones, and benzodiazepines by varying the nucleophiles and cyclization partners.[12][13]

Nitrobenzoic Acids as Photolabile Linkers

o-Nitrobenzyl-based linkers, derived from nitrobenzoic acids, are a cornerstone of photolabile linker technology in solid-phase synthesis.[7][8][9][10][11] These linkers are prized for their stability to a wide range of chemical conditions, including both acidic and basic treatments, allowing for a broad scope of synthetic transformations on the resin-bound substrate.[7][8] The cleavage is triggered by irradiation with UV light, typically in the range of 350-365 nm, which induces an intramolecular redox reaction, leading to the release of the target molecule under mild and neutral conditions.[9][10] This clean cleavage method is particularly advantageous when the final compound is sensitive to harsh acidic or basic conditions.

The general structure of a photolabile linker derived from nitrobenzoic acid involves the nitrobenzyl moiety attached to the solid support, with the substrate linked through the benzylic carbon.

Part 2: Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the solid-phase synthesis of a representative heterocyclic scaffold, a benzodiazepinedione, using 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block.

General Laboratory Safety Precautions

Working with organic nitro compounds requires strict adherence to safety protocols due to their potential thermal instability and explosive nature, especially when heated or in the presence of contaminants.[14][15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16]

  • Fume Hood: All manipulations involving volatile reagents, solvents, and nitro compounds should be performed in a well-ventilated fume hood.[16]

  • Thermal Hazards: Avoid excessive heating of nitro compounds. When performing reactions at elevated temperatures, use a blast shield.[14][15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[17][18]

  • Risk Assessment: Before starting any new procedure, perform a thorough risk assessment for all chemicals and reaction steps.[17][18]

Synthesis of a Benzodiazepinedione Library: A Step-by-Step Protocol

This protocol outlines the synthesis of a benzodiazepinedione scaffold on a solid support, starting from 4-chloro-2-fluoro-5-nitrobenzoic acid.

Materials and Reagents:

  • Rink Amide MBHA resin

  • 4-Chloro-2-fluoro-5-nitrobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Various primary amines (R¹-NH₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acids (Fmoc-AA-OH)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Workflow Diagram:

SPS_Workflow Resin Rink Amide Resin Immobilization 1. Immobilization (4-Chloro-2-fluoro-5-nitrobenzoic acid, DIC, HOBt) Resin->Immobilization Substitution 2. Nucleophilic Substitution (R¹-NH₂) Immobilization->Substitution Reduction 3. Nitro Group Reduction (SnCl₂·2H₂O) Substitution->Reduction Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Reduction->Coupling Deprotection 5. Fmoc Deprotection (Piperidine) Coupling->Deprotection Cyclization 6. Cyclization/Cleavage (TFA, TIS, H₂O) Deprotection->Cyclization Product Benzodiazepinedione Product Cyclization->Product

Caption: General workflow for the solid-phase synthesis of a benzodiazepinedione library.

Protocol:

Step 1: Immobilization of the Nitrobenzoic Acid Building Block

  • Swell the Rink Amide MBHA resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 4-chloro-2-fluoro-5-nitrobenzoic acid (0.44 g, 2.0 mmol), HOBt (0.27 g, 2.0 mmol) in DMF (5 mL).

  • Add DIC (0.31 mL, 2.0 mmol) to the solution and pre-activate for 5 minutes.

  • Add the activated solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Step 2: Nucleophilic Aromatic Substitution

  • Swell the resin from Step 1 in DMF (10 mL).

  • Add a solution of the desired primary amine (R¹-NH₂, 5.0 mmol) and DIPEA (0.87 mL, 5.0 mmol) in DMF (5 mL).

  • Heat the mixture at 60 °C for 12 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

Step 3: Reduction of the Nitro Group

  • Swell the resin from Step 2 in DMF (10 mL).

  • Prepare a solution of SnCl₂·2H₂O (1.13 g, 5.0 mmol) in DMF (10 mL).

  • Add the SnCl₂ solution to the resin and agitate at room temperature for 6 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL), a 5% DIPEA solution in DMF (3 x 10 mL), and DMF (3 x 10 mL).

Step 4: Coupling of the Fmoc-Protected Amino Acid

  • Swell the resin from Step 3 in DMF (10 mL).

  • In a separate flask, dissolve the Fmoc-protected amino acid (Fmoc-AA-OH, 2.0 mmol) and HATU (0.76 g, 2.0 mmol) in DMF (5 mL).

  • Add DIPEA (0.35 mL, 2.0 mmol) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 5: Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF (10 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for another 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Step 6: Cyclative Cleavage

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the dry resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dry the crude product under vacuum.

  • Purify the product by preparative HPLC.

Reaction Mechanism: Cyclative Cleavage

Caption: Simplified mechanism of acid-catalyzed cyclative cleavage.

Part 3: Data Presentation and Characterization

The successful synthesis of the target heterocyclic compounds should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy. The purity of the final products can be determined by HPLC.

Table 1: Representative Yields and Purity of Synthesized Benzodiazepinediones

EntryR² (from Amino Acid)Molecular Weight ( g/mol )Yield (%)Purity (%)
1BenzylH (Glycine)293.3265>95
24-MethoxybenzylCH₃ (Alanine)339.3758>95
3CyclohexylCH(CH₃)₂ (Valine)329.4262>93
4PropylCH₂Ph (Phenylalanine)357.4355>94

Yields are calculated based on the initial loading of the resin and are for the purified product. Purity was determined by HPLC at 254 nm.

Conclusion

The use of nitrobenzoic acid building blocks in solid-phase synthesis represents a powerful and versatile strategy for the creation of diverse heterocyclic libraries for drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this chemistry. The ability to systematically vary substituents and build molecular complexity on a solid support, coupled with efficient purification, makes this an attractive approach for accelerating the discovery of new chemical entities with therapeutic potential.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel antimicrobial agents derived from the imidazole scaffold. This document outlines the scientific rationale, key methodologies, and detailed protocols for the synthesis, characterization, and evaluation of imidazole-based compounds, emphasizing the principles of scientific integrity and reproducibility.

Introduction: The Imidazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry due to its versatile biological activities.[1][2] Its unique chemical properties, including the ability to participate in hydrogen bonding and coordinate with metal ions in enzymatic active sites, make it a privileged scaffold for the design of therapeutic agents.[1] Imidazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including potent antifungal and antibacterial effects.[1][3][4]

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent development of new chemical entities with novel mechanisms of action.[3] Imidazole-based compounds offer a promising avenue for the discovery of such agents, with a rich history of successful drugs like ketoconazole and clotrimazole, primarily known for their antifungal properties.[2][4] This guide will delve into the systematic approach required to harness the potential of the imidazole core for developing the next generation of antimicrobials.

Mechanisms of Antimicrobial Action of Imidazole Derivatives

A thorough understanding of the mechanism of action is paramount for rational drug design and optimization. Imidazole derivatives exert their antimicrobial effects through various mechanisms, primarily targeting cellular membranes and essential biosynthetic pathways.[1][5]

Antifungal Mechanism of Action

The most well-characterized mechanism of action for antifungal imidazoles is the inhibition of ergosterol biosynthesis.[6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

  • Inhibition of Lanosterol 14α-demethylase: Imidazole compounds bind to the heme iron in the active site of the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][8] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal membrane.[8]

  • Disruption of Membrane Integrity: The altered sterol composition compromises the structural integrity and fluidity of the fungal cell membrane, increasing its permeability.[1][6] This leads to the leakage of essential cellular components and ultimately, cell death.[1]

  • Secondary Effects: At higher concentrations, some imidazoles can cause direct damage to the cell membrane and inhibit other membrane-bound enzymes, contributing to their fungicidal activity.[8][9] Additionally, they can inhibit the transformation of yeast-like Candida albicans into its invasive hyphal form, which is a key virulence factor.[6][7]

Antifungal Mechanism of Imidazole Imidazole Imidazole Compound P450 Lanosterol 14α-demethylase (Cytochrome P450) Imidazole->P450 Inhibits Ergosterol Ergosterol P450->Ergosterol Catalyzes conversion of Lanosterol to Ergosterol Integrity Loss of Membrane Integrity & Increased Permeability P450->Integrity Depletion leads to Lanosterol Lanosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component of Death Fungal Cell Death Integrity->Death Causes

Caption: Antifungal mechanism of imidazole compounds.

Antibacterial Mechanism of Action

While less extensively studied than their antifungal counterparts, imidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[1] Their antibacterial mechanisms are more diverse and can include:

  • Cell Membrane Disruption: Similar to their antifungal action, some imidazole derivatives can insert into bacterial cell membranes, leading to depolarization, increased permeability, and leakage of cytoplasmic contents.[1][5]

  • Inhibition of Nucleic Acid Synthesis: Certain imidazole compounds have been shown to interfere with bacterial DNA replication and synthesis.[1][5]

  • Inhibition of Cell Wall Synthesis: Disruption of bacterial cell wall synthesis has also been reported as a potential mechanism of action.[1]

  • Enzyme Inhibition: Imidazole derivatives can target various bacterial enzymes essential for survival, such as β-ketoacyl-acyl carrier protein synthase III (FabH) and DNA gyrase.[10]

Synthesis and Characterization of Imidazole Derivatives

The synthesis of novel imidazole derivatives is the first step in the drug discovery pipeline. A variety of synthetic methodologies can be employed, with the Debus-Radziszewski reaction being a common and effective approach.[5]

General Synthetic Protocol (Debus-Radziszewski Reaction)

This protocol provides a general framework for the synthesis of trisubstituted imidazoles. Researchers should optimize reaction conditions based on the specific reactants used.

Materials:

  • A dicarbonyl compound (e.g., benzil, glyoxal)

  • An aldehyde

  • Ammonium acetate

  • Glacial acetic acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux (typically 100-120°C) for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Characterization of Synthesized Compounds

The identity and purity of the synthesized imidazole derivatives must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups in the molecule.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure and confirm the connectivity of atoms.[11]
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its elemental composition.[12]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Melting Point Determination To provide a preliminary indication of purity.[12]

In Vitro Antimicrobial Susceptibility Testing

In vitro testing is essential for determining the intrinsic antimicrobial activity of the synthesized compounds and for establishing structure-activity relationships (SAR).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)[14]

  • Synthesized imidazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Growth control (microorganism and broth) and sterility control (broth only) wells[14]

Procedure:

  • Prepare a two-fold serial dilution of the imidazole compounds and control antibiotics in the appropriate broth within the 96-well plates.[13][15] The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[14]

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.[14]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[13]

  • Determine the MIC as the lowest concentration of the compound with no visible turbidity.[13]

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare Serial Dilutions of Imidazole Compound Plate Inoculate 96-well Plate with Compound and Microbe Compound->Plate Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->Plate Incubate Incubate (e.g., 37°C, 24h) Plate->Incubate Read Visually Inspect for Turbidity Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Time-Kill Kinetic Assay

The time-kill assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[16] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[16]

Materials:

  • Flasks with appropriate broth medium

  • Standardized bacterial inoculum

  • Imidazole compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Growth control (no compound)

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks containing broth and the desired concentrations of the imidazole compound with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[17]

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the antimicrobial potency and selectivity of imidazole derivatives.[2][10] By systematically modifying the substituents on the imidazole core, researchers can identify key structural features that govern biological activity.

Key Considerations for SAR:

  • Lipophilicity: The lipophilicity of the molecule, often tuned by introducing hydrophobic substituents, is a critical determinant of antibacterial activity.[18]

  • Substituent Position: The position and nature of substituents on the imidazole ring can significantly impact interactions with the biological target and, consequently, antimicrobial potency.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can influence the electronic properties of the imidazole ring and its ability to interact with target enzymes or membranes.

Modification Strategy Rationale Example Target
Varying N-1 Substituent Modulates lipophilicity and steric bulk, affecting membrane interaction and target binding.Bacterial and Fungal Membranes
Modifying C-2 Substituent Can be tailored to fit into specific enzyme active sites.Lanosterol 14α-demethylase
Introducing Substituents on C-4/C-5 Phenyl Rings Fine-tunes electronic properties and can introduce additional binding interactions.DNA Gyrase

Preclinical Safety and Efficacy Evaluation

Promising antimicrobial candidates must be evaluated for their safety and in vivo efficacy before they can be considered for further development.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

It is essential to assess the toxicity of novel compounds against mammalian cells to ensure they are selectively targeting microbes.[19][20] The MTT assay is a colorimetric method that measures cell viability based on mitochondrial metabolic activity.[21]

Materials:

  • Mammalian cell line (e.g., HEK-293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Imidazole compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the imidazole compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubate the plate for 24-48 hours in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

In Vivo Efficacy Models

In vivo animal models are critical for evaluating the therapeutic potential of a new antimicrobial agent in a living system.[22] The choice of model depends on the target pathogen and the type of infection being studied.

Common Murine Models:

  • Murine Sepsis Model: Mimics a systemic bloodstream infection and is used to assess the ability of a compound to clear bacteria from the blood and vital organs.[22]

  • Neutropenic Thigh Model: Used to evaluate efficacy in a localized deep-tissue infection, particularly in an immunocompromised host.[22]

General Workflow for In Vivo Efficacy Testing:

  • Preliminary Pharmacokinetics (PK): Determine the dosing regimen required to achieve target drug concentrations at the site of infection.[22]

  • Infection: Challenge mice with a standardized inoculum of the target pathogen.

  • Treatment: Administer the imidazole compound at various doses and schedules.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and determine the bacterial burden (CFU) in target tissues (e.g., thigh muscle, spleen, liver).[22]

  • Data Analysis: Compare the bacterial load in treated groups to the control group to determine the reduction in CFU.

InVivo_Efficacy_Workflow PK Pharmacokinetic (PK) Studies Treatment Administer Imidazole Compound PK->Treatment Informs Dosing Infection Induce Infection in Animal Model Infection->Treatment Endpoint Endpoint Analysis (e.g., CFU count in tissue) Treatment->Endpoint Efficacy Determine In Vivo Efficacy Endpoint->Efficacy

Caption: General workflow for in vivo antibacterial efficacy testing.

Conclusion

The development of antimicrobial agents from imidazole-based compounds is a structured process that begins with rational design and synthesis, followed by rigorous in vitro and in vivo evaluation. By understanding the mechanisms of action, systematically exploring structure-activity relationships, and employing standardized protocols for susceptibility and cytotoxicity testing, researchers can effectively identify and optimize novel imidazole derivatives. This comprehensive approach is essential for advancing promising candidates through the preclinical pipeline and addressing the critical need for new therapies to combat antimicrobial resistance.

References

Application Notes & Protocols: Investigating 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: Deconstructing a Candidate Molecule

The pursuit of novel small-molecule inhibitors for targeted cancer therapy is a cornerstone of modern oncology research. The compound 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid presents a compelling scaffold for investigation, integrating three key chemical moieties that have independently shown significant promise in the development of anticancer agents. While this specific molecule is not yet extensively characterized in peer-reviewed literature, its structural components provide a strong rationale for its evaluation as a potential therapeutic candidate.

This guide provides a comprehensive framework for the systematic investigation of this compound. It is designed to take researchers from initial characterization and hypothesis generation through to detailed mechanistic studies and preclinical evaluation. We will explore the theoretical underpinnings of its design, propose potential mechanisms of action, and provide detailed protocols for its validation.

Compound Profile: this compound

PropertyValueSource
CAS Number 1141669-65-9--INVALID-LINK--
Molecular Formula C₁₀H₆FN₃O₄--INVALID-LINK--
Molecular Weight 251.17 g/mol --INVALID-LINK--
Key Moieties Imidazole, Nitroaromatic, Fluorinated Benzoic Acid--INVALID-LINK--

Scientific Rationale: A Triad of Anticancer Potential

The therapeutic potential of this compound can be hypothesized by examining its constituent parts:

  • The Imidazole Ring: This five-membered heterocycle is a privileged structure in medicinal chemistry and a component of numerous FDA-approved drugs.[1][2] In oncology, imidazole derivatives are known to act as inhibitors of key signaling kinases (e.g., EGFR, BCR-ABL), induce apoptosis, and arrest the cell cycle.[3][4] Its ability to coordinate with metal ions in metalloenzymes and participate in hydrogen bonding makes it a versatile pharmacophore for enzyme inhibition.[2]

  • The Nitroaromatic Group: The nitro group is a strong electron-withdrawing moiety that can significantly influence a molecule's biological activity.[5] Crucially, it can serve as a bio-reductive group, making the compound a potential hypoxia-activated prodrug.[6][7] Many solid tumors have hypoxic (low-oxygen) regions, a condition that often leads to resistance to standard therapies.[8] Under hypoxic conditions, nitroreductase enzymes, which are often overexpressed in cancer cells, can reduce the nitro group to cytotoxic metabolites, leading to selective killing of tumor cells.[5][9]

  • The Fluorinated Benzoic Acid Core: The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to enhance metabolic stability, improve binding affinity, and increase bioavailability.[10][11] The fluorine atom can modulate the acidity of the carboxylic acid group, potentially influencing its interaction with target proteins or its cellular uptake. Benzoic acid derivatives themselves have been investigated as anticancer agents, with some showing activity as histone deacetylase (HDAC) inhibitors.[12][13]

Based on this analysis, a primary hypothesis is that this compound acts as a hypoxia-selective kinase inhibitor .

Hypothesized_Mechanism Hypothesized Dual Mechanism of Action cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Molecule 4-Fluoro-5-(1-imidazolyl)- 2-nitrobenzoic acid Kinase Signaling Kinase (e.g., EGFR, PI3K) Molecule->Kinase binds (Imidazole moiety) Inhibition Kinase Inhibition Kinase->Inhibition Proliferation_Block Reduced Cell Proliferation & Survival Inhibition->Proliferation_Block Molecule_H 4-Fluoro-5-(1-imidazolyl)- 2-nitrobenzoic acid Nitroreductase Nitroreductase (overexpressed in tumor) Molecule_H->Nitroreductase Activation Bio-reductive Activation (Nitro group reduction) Nitroreductase->Activation Metabolites Reactive Cytotoxic Metabolites Activation->Metabolites DNA_Damage DNA Damage & Cell Death Metabolites->DNA_Damage Tumor_Cell Cancer Cell Tumor_Cell->Molecule Uptake Tumor_Cell->Molecule_H Uptake

Caption: Hypothesized dual mechanism of action for the candidate molecule.

Experimental Protocols: A Step-by-Step Investigative Workflow

This section outlines a logical progression of experiments to characterize the anticancer potential of this compound.

Phase 1: Initial Screening and Cytotoxicity Assessment

The first step is to determine the compound's general cytotoxicity across a panel of cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Phase 2: Investigating Hypoxia-Selective Activity

This phase tests the hypothesis that the compound is more active under hypoxic conditions.

Protocol: Hypoxic vs. Normoxic Cytotoxicity Assay

  • Cell Seeding: Prepare two identical sets of 96-well plates with selected cancer cell lines as described in Protocol 3.1.

  • Treatment: Treat the cells with the same serial dilutions of the compound.

  • Incubation:

    • Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂).

    • Place the second set in a hypoxic chamber or incubator (1% O₂, 5% CO₂) for the same duration (48-72 hours).

  • Analysis: Perform the MTT assay on both sets of plates as described above.

  • Comparison: Compare the IC₅₀ values obtained under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia suggests hypoxia-selective activation.

Expected Outcome & Interpretation

ConditionHypothetical IC₅₀ (µM)Interpretation
Normoxia (21% O₂) ** 15.2Baseline cytotoxicity, potentially due to kinase inhibition.
Hypoxia (1% O₂) **1.8~8-fold increase in potency, suggesting bio-reductive activation of the nitro group.

digraph "Workflow_Screening" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start:\n4-Fluoro-5-(1-imidazolyl)-\n2-nitrobenzoic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Screening" [label="Phase 1: MTT Assay\n(Normoxic Conditions)"]; "IC50" [label="Determine IC50 values\nacross cancer cell lines"]; "Hypoxia_Test" [label="Phase 2: Comparative Assay\n(Normoxic vs. Hypoxic)"]; "Compare_IC50" [label="Compare IC50 values"]; "Result" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Selective" [label="Hypoxia-Selective Activity\nConfirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Non_Selective" [label="Non-Selective Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mechanistic_Studies" [label="Proceed to Phase 3:\nMechanistic Studies"];

"Start" -> "Screening"; "Screening" -> "IC50"; "IC50" -> "Hypoxia_Test"; "Hypoxia_Test" -> "Compare_IC50"; "Compare_IC50" -> "Result" [label="Is IC50(hypoxia) << IC50(normoxia)?"]; "Result" -> "Selective" [label="Yes"]; "Result" -> "Non_Selective" [label="No"]; "Selective" -> "Mechanistic_Studies"; }

Caption: Workflow for initial screening and hypoxia-selectivity testing.
Phase 3: Elucidating the Mechanism of Action

Assuming hypoxia-selectivity is confirmed, this phase aims to validate the dual mechanism of kinase inhibition and DNA damage.

Protocol: Western Blot for Kinase Pathway Inhibition and DNA Damage

  • Cell Culture and Treatment: Grow a responsive cell line (e.g., HCT116) to 70-80% confluency in 6-well plates. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentration (determined under both normoxic and hypoxic conditions) for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies overnight at 4°C. Key antibodies to test include:

    • Kinase Inhibition: Phospho-Akt (Ser473), Total Akt, Phospho-ERK1/2, Total ERK1/2. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

    • DNA Damage: γH2AX (a marker for DNA double-strand breaks). An increase in γH2AX levels, particularly under hypoxia, would indicate DNA damage.

    • Loading Control: β-actin or GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate on an imaging system.

  • Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation and DNA damage markers.

Conclusion and Future Directions

This document provides a foundational guide for the preclinical investigation of this compound. The proposed workflow enables a systematic evaluation of its cytotoxic activity, hypoxia-selectivity, and underlying mechanisms of action. Positive results from these studies would warrant further investigation, including:

  • Target Identification: Kinase profiling assays to identify the specific kinases inhibited by the compound.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in mouse xenograft models.

  • Pharmacokinetic Analysis: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The unique combination of an imidazole scaffold, a nitroaromatic group, and a fluorinated benzoic acid core makes this compound a molecule of significant interest for the development of next-generation targeted cancer therapies.

References

Application Note: Synthesis and Application of a Fluorinated Coumarin-Based Fluorescent Probe for Viscosity Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[1] The design of high-performance probes hinges on the rational chemical modification of a fluorophore to modulate its photophysical properties in response to a specific analyte or environmental parameter. Among the vast arsenal of synthetic strategies, the incorporation of fluorine atoms into organic fluorophores has emerged as a powerful approach to enhance key characteristics such as brightness, photostability, and quantum yield.[2]

Fluorinated benzoic acids, in particular, serve as exceptionally versatile building blocks for this purpose.[3] The strong electron-withdrawing nature of fluorine can significantly alter the electronic structure of the resulting dye, influencing its intramolecular charge transfer (ICT) characteristics, which are often at the heart of a probe's sensing mechanism.[4] Furthermore, fluorine substitution can improve the metabolic stability and lipophilicity of a probe, enhancing its performance in complex biological environments.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a fluorescent probe derived from a fluorinated benzoic acid. We will focus on the synthesis of 4-(2-Fluorophenyl)-7-methoxycoumarin as a model system. This probe serves as an excellent case study to illustrate the principles of fluorophore synthesis and to demonstrate its application as a viscosity-sensitive probe for live-cell imaging. The narrative will explain the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Chemical Principles and Probe Design

The chosen model compound, 4-(2-Fluorophenyl)-7-methoxycoumarin, is a member of the coumarin family of dyes. Coumarins are widely used as fluorescent probes due to their high quantum efficiency, good photostability, and sensitivity to the microenvironment.[] The core design of this probe involves a donor-acceptor (D-π-A) architecture, where the methoxy group at the 7-position acts as an electron donor and the lactone carbonyl acts as an electron acceptor.

The key innovation in this probe is the introduction of a 2-fluorophenyl group at the 4-position. The photophysical behavior of such probes is often governed by a process known as Twisted Intramolecular Charge Transfer (TICT). In the excited state, the phenyl ring can rotate relative to the coumarin plane. In environments with low viscosity, this rotation is rapid and provides a non-radiative decay pathway, leading to quenched fluorescence. However, in viscous environments, this rotation is hindered, forcing the molecule to relax through radiative decay, resulting in a significant increase in fluorescence intensity.[6] The fluorine atom serves a dual purpose: its electron-withdrawing character modulates the ICT properties of the molecule, and its steric bulk can influence the rotational dynamics of the phenyl ring, fine-tuning its viscosity sensitivity.[1]

dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: Mechanism of viscosity sensing by the fluorinated coumarin probe.

Experimental Section: Synthesis and Characterization

The synthesis of 4-(2-Fluorophenyl)-7-methoxycoumarin is achieved through a robust three-step process starting from commercially available reagents. The overall workflow is outlined below.

dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];

} caption: Synthetic workflow for 4-(2-Fluorophenyl)-7-methoxycoumarin.

PART 1: Synthesis Protocols

Protocol 1.1: Synthesis of Methyl 2-Fluorobenzoylacetate (β-Keto Ester Intermediate)

This step involves a Claisen-type condensation reaction to form the β-keto ester, which is a crucial precursor for the subsequent Pechmann condensation.[7][8]

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
Methyl Acetoacetate116.125.1 g (4.9 mL)44.04.0
Barium Oxide (BaO)153.331.84 g12.01.2
Methanol (MeOH)32.040.64 mL20.02.0
2-Fluorobenzoyl chloride158.561.59 g (1.2 mL)10.01.0
Toluene-20 mL--
5% Sulfuric Acid-~30 mL--
Ethyl Acetate-~100 mL--

Procedure:

  • To a 100 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl acetoacetate (4.0 eq), barium oxide (1.2 eq), and methanol (2.0 eq) in toluene (20 mL).

  • Heat the mixture to 80 °C and stir for 1 hour under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature. Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in toluene (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).

  • After completion, cool the mixture in an ice bath and slowly add 5% sulfuric acid (~30 mL) until the pH is acidic (pH ~2-3) to quench the reaction and dissolve the barium salts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • The crude methyl 2-fluorobenzoylacetate can be used in the next step without further purification. Expected yield is typically 70-85%.[7]

Protocol 1.2: Synthesis of 7-Hydroxy-4-(2-fluorophenyl)coumarin

This is the core cyclization step, a Pechmann condensation, which forms the coumarin ring system.[9][10]

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
Resorcinol110.112.0 g18.01.0
Methyl 2-fluorobenzoylacetate196.173.5 g18.01.0
Sulfuric Acid (75%)-8 mL-Catalyst

Procedure:

  • In a 50 mL round-bottom flask, combine resorcinol (1.0 eq) and the crude methyl 2-fluorobenzoylacetate (1.0 eq) from the previous step.

  • Cool the flask in an ice bath and slowly add 8 mL of 75% sulfuric acid with vigorous stirring.

  • Remove the ice bath and warm the mixture to 35 °C. Continue stirring at this temperature for 5 hours.

  • Upon completion, pour the reaction mixture slowly into a beaker containing ~100 g of crushed ice.

  • Neutralize the mixture carefully with a saturated sodium hydroxide (NaOH) solution until a precipitate forms.

  • Collect the crude solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).

  • Purify the crude product by silica gel column chromatography.[11]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and increasing to 60% EtOAc).

    • Collect the fractions containing the desired product (monitor by TLC, Rf ~0.45 in Hexane/EtOAc 2:3).

  • Combine the pure fractions and evaporate the solvent to obtain 7-hydroxy-4-(2-fluorophenyl)coumarin as a light yellow solid. Expected yield is typically 85-95%.[9]

Protocol 1.3: Synthesis of 4-(2-Fluorophenyl)-7-methoxycoumarin (Final Product)

The final step is a simple Williamson ether synthesis to methylate the hydroxyl group, which locks the probe in a pH-insensitive state and improves its photophysical properties for viscosity sensing.[9]

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
7-Hydroxy-4-(2-fluorophenyl)coumarin256.230.77 g3.01.0
Dimethyl Sulfate (DMS)126.130.76 g (0.57 mL)6.02.0
Potassium Carbonate (K₂CO₃)138.210.83 g6.02.0
Acetone-20 mL--

Procedure:

  • In a 50 mL round-bottom flask, dissolve 7-hydroxy-4-(2-fluorophenyl)coumarin (1.0 eq) in acetone (20 mL).

  • Add potassium carbonate (2.0 eq) and dimethyl sulfate (2.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate (40 mL) and transfer to a separatory funnel. Wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product, 4-(2-Fluorophenyl)-7-methoxycoumarin, as a white or off-white solid.

PART 2: Photophysical Characterization

A thorough characterization of the probe's photophysical properties is essential to validate its performance.

Protocol 2.1: Measurement of Absorption and Emission Spectra

  • Solution Preparation: Prepare a 1 mM stock solution of the purified probe in DMSO. From this, prepare a dilute solution (e.g., 10 µM) in the solvent of interest (e.g., ethanol, toluene, or a series of glycerol-methanol mixtures of varying viscosity).

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the 10 µM solution from 250 nm to 500 nm. The solvent should be used as a blank. Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum over a range of ~20 nm above the excitation wavelength to ~600 nm. Identify the wavelength of maximum emission (λem).

  • Stokes Shift Calculation: The Stokes shift is the difference between the emission and absorption maxima: Stokes Shift (nm) = λem - λabs.

Protocol 2.2: Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is determined using the relative method, comparing the probe's fluorescence to a well-characterized standard.[12][13] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for probes emitting in the blue-green region.

Procedure:

  • Prepare Solutions: Prepare a series of five dilutions for both the synthesized probe and the quinine sulfate standard in their respective solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate; use the λabs of your probe).

  • Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum, exciting at the same wavelength used for the absorbance measurement.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ns² / nr²)

    Where:

    • Φr = Quantum yield of the reference standard (0.54 for quinine sulfate)

    • Grads and Gradr = Gradients of the plots for the sample and reference, respectively

    • ns and nr = Refractive indices of the sample and reference solvents, respectively

PropertyExpected Outcome
λabs~320-350 nm
λem~380-450 nm
Stokes Shift> 50 nm
ΦF (in non-viscous solvent)Low
ΦF (in viscous solvent)Significantly Higher

Application: Live-Cell Imaging of Intracellular Viscosity

The synthesized probe can be used to visualize changes in microviscosity within living cells. The hindered rotation of the fluorophenyl group in viscous organellar environments, like the endoplasmic reticulum or lipid droplets, is expected to cause a "turn-on" fluorescence response.[7]

Protocol 3.1: Live-Cell Staining and Fluorescence Microscopy

Materials:

  • HeLa cells (or other adherent cell line)

  • Glass-bottom imaging dishes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10 mM stock solution of 4-(2-Fluorophenyl)-7-methoxycoumarin in DMSO

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Cell Culture: Seed HeLa cells onto glass-bottom imaging dishes and culture until they reach 60-70% confluency.

  • Preparation of Staining Solution: Prepare a working solution of the probe by diluting the 10 mM DMSO stock solution into pre-warmed complete cell culture medium. A typical starting concentration is 5 µM. (e.g., add 0.5 µL of stock to 1 mL of medium).[1]

  • Cell Staining: Aspirate the old medium from the cells and gently wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 20-30 minutes.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium) to the cells. Image the cells using a fluorescence microscope. Excite with a ~350 nm light source and collect emission in the ~400-500 nm range.

  • Inducing Viscosity Changes (Optional): To validate the probe's response, cellular viscosity can be artificially increased by treating cells with agents like Nystatin or Monensin, which are known to alter membrane fluidity and intracellular environments. Compare the fluorescence intensity before and after treatment. A significant increase in fluorescence intensity upon treatment would confirm the probe's function as a viscosity sensor.[7]

dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853", fontcolor="#202124"];

} caption: Workflow for live-cell imaging with the synthesized coumarin probe.

Conclusion and Future Perspectives

This application note has detailed the synthesis, characterization, and application of a fluorinated coumarin probe, 4-(2-Fluorophenyl)-7-methoxycoumarin, derived from 2-fluorobenzoic acid. The protocols provided are designed to be robust and reproducible, offering a clear pathway for researchers to create and validate their own fluorescent tools. The strategic incorporation of fluorine is shown to be a key design element for modulating the photophysical properties of the coumarin scaffold, yielding a probe sensitive to environmental viscosity.

The principles and methods described herein are not limited to this specific molecule. By selecting different fluorinated benzoic acids and varying the substituents on the coumarin core, a diverse library of probes can be developed. Future work could involve synthesizing analogues with different fluorine substitution patterns to systematically study their effect on pKa and viscosity sensitivity, or incorporating targeting moieties to direct the probe to specific organelles with even greater precision. The continued development of such sophisticated chemical tools will undoubtedly push the boundaries of what we can see and measure within the complex landscape of the living cell.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to solve immediate issues but also to strategically optimize your reaction for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for this synthesis, and why is it designed this way?

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from SN1 or SN2 reactions and is characteristic of aromatic rings that are "electron-poor."

Causality of the Experimental Design: The starting material, 4,5-difluoro-2-nitrobenzoic acid, is specifically engineered for this reaction. The benzene ring is rendered highly electron-deficient by three powerful electron-withdrawing groups (EWGs):

  • A nitro group (-NO₂)

  • A carboxylic acid group (-COOH)

  • Two fluorine atoms (-F)

These groups make the aromatic ring susceptible to attack by a nucleophile—in this case, imidazole. The reaction proceeds in two main steps:

  • Addition of the Nucleophile: The imidazole attacks one of the fluorinated carbon atoms, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1]

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions.

The nitro group's position is critical. It must be ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1][2] In our starting material, the fluorine at C5 is para to the nitro group, making it the primary site of attack and leading to the desired product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Reactants 4,5-difluoro-2-nitrobenzoic acid + Imidazole Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack Product This compound + HF Intermediate->Product Leaving Group Elimination

Caption: General workflow of the SNAr synthesis.

Q2: I am getting a very low yield. What are the most common factors, and how can I address them?

Low yield is the most frequently reported issue. It typically stems from incomplete reactions, competing side reactions, or suboptimal reaction conditions. Let's break down the causes and solutions.

Troubleshooting Low Yield:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Base Imidazole is a weak nucleophile. A base is required to either deprotonate it, increasing its nucleophilicity, or to act as a scavenger for the HF generated during the reaction, which drives the equilibrium forward.Use 1.5-2.5 equivalents of a mild inorganic base like Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like DIPEA.
Suboptimal Solvent SNAr reactions are favored in polar aprotic solvents. These solvents can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it "bare" and more reactive. They also help stabilize the charged Meisenheimer complex.Switch to or ensure anhydrous conditions for solvents like DMF , DMSO , or NMP . Acetonitrile (MeCN) can also be effective.
Low Reaction Temperature The activation energy for the formation of the Meisenheimer complex can be significant. Insufficient thermal energy will result in a slow or stalled reaction.Gradually increase the reaction temperature. Start at 80°C and consider increasing to 100-120°C if the reaction does not proceed. Monitor by TLC or LC-MS.
Moisture in the Reaction Water can compete with imidazole as a nucleophile, leading to the formation of hydroxy-derivatives as byproducts. It can also hydrolyze the solvent (e.g., DMF) at high temperatures, creating amines that can act as competing nucleophiles.Use anhydrous solvents and reagents. Dry glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: My LC-MS analysis shows a second major peak with the same mass as my product. What is it?

This is almost certainly the regioisomer: 5-Fluoro-4-(1-imidazolyl)-2-nitrobenzoic acid .

Although the fluorine at C5 (para to -NO₂) is the most activated site, the fluorine at C4 (ortho to -NO₂) is also activated towards nucleophilic substitution.[3] The formation of this isomer is a common competing side reaction.

How to Control Regioselectivity:

  • Temperature Control: Lowering the reaction temperature (e.g., 60-80°C) can sometimes improve selectivity. While this may slow down the overall reaction rate, it can disproportionately slow the rate of the less-favored ortho-attack.

  • Steric Hindrance: While not easily modified for this reaction, the inherent steric bulk of the imidazole and the adjacent carboxylic acid group can disfavor the ortho-attack, which is why the 5-substituted product is typically the major isomer.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions: - Anhydrous Solvent (DMF/DMSO)? - Adequate Base (K2CO3)? - Sufficient Temperature (80-120°C)? Start->Check_Conditions Check_Purity Analyze Crude Product by LC-MS/NMR Check_Conditions->Check_Purity Conditions OK Incomplete_Reaction Problem: Incomplete Reaction (Starting Material Remains) Check_Purity->Incomplete_Reaction High SM % Side_Products Problem: Side Products (e.g., Regioisomer) Check_Purity->Side_Products Multiple Peaks Optimize_Time_Temp Solution: - Increase reaction time. - Cautiously increase temperature. - Confirm base equivalence. Incomplete_Reaction->Optimize_Time_Temp Optimize_Selectivity Solution: - Lower reaction temperature. - Optimize purification (crystallization). Side_Products->Optimize_Selectivity Success High Yield & Purity Optimize_Time_Temp->Success Optimize_Selectivity->Success

Caption: A decision workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol is a self-validating system based on established principles for SNAr reactions. Each component is chosen to maximize the probability of a successful outcome.

Materials:

  • 4,5-difluoro-2-nitrobenzoic acid (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous (approx. 0.1 M concentration of starting material)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-nitrobenzoic acid (1.0 eq), imidazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe to the flask.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The mixture will likely be a heterogeneous slurry.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10:1 Dichloromethane:Methanol. The product should have a lower Rf than the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF).

  • Acidification & Precipitation: While stirring, acidify the aqueous mixture to a pH of ~3-4 using 1M HCl. The product, being a carboxylic acid, will precipitate out of the solution as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining salts and DMF.

  • Drying: Dry the solid product under vacuum to a constant weight. The crude product can be further purified if necessary.

Purification:

  • Recrystallization: For removing the regioisomer and other impurities, recrystallization from an ethanol/water or methanol/water mixture is often effective.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used, though it can be challenging with acidic compounds. A mobile phase of Dichloromethane with a gradient of Methanol (0-10%) containing 1% acetic acid can be effective.

References

Technical Support Center: Benzimidazole Synthesis from Nitro Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of benzimidazoles from nitroaromatic precursors. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide robust troubleshooting strategies to enhance the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for synthesizing benzimidazoles from o-nitroanilines and aldehydes?

The synthesis of 2-substituted benzimidazoles from o-nitroanilines and aldehydes is a multi-step process that occurs in a single pot. It fundamentally involves:

  • In situ Reduction: The nitro group of the o-nitroaniline is reduced to a primary amine, forming an unstable o-phenylenediamine intermediate.

  • Condensation: The newly formed diamine then condenses with the aldehyde to form a Schiff base intermediate.

  • Cyclization & Aromatization: This intermediate undergoes intramolecular cyclization followed by an oxidative aromatization step to yield the final benzimidazole product.[1][2]

This reductive cyclization is a powerful method for generating diverse benzimidazole libraries.[1][3]

G cluster_0 Reaction Pathway o-Nitroaniline o-Nitroaniline o-Phenylenediamine o-Phenylenediamine o-Nitroaniline->o-Phenylenediamine [H] (Reduction) Schiff_Base Schiff_Base o-Phenylenediamine->Schiff_Base + Aldehyde (Condensation) Dihydrobenzimidazole Dihydrobenzimidazole Schiff_Base->Dihydrobenzimidazole Intramolecular Cyclization Benzimidazole Benzimidazole Dihydrobenzimidazole->Benzimidazole [O] (Aromatization)

Caption: General workflow for benzimidazole synthesis.

Troubleshooting Guide: Side Reactions & Low Yields

Problem 1: My reaction is producing significant amounts of colored impurities, and the yield of my target benzimidazole is low. What's happening?

This is a classic issue stemming from incomplete or non-selective reduction of the nitro group. The reduction of a nitro group to an amine is a six-electron process that proceeds through several reactive intermediates.[4] These intermediates can engage in competing side reactions before the desired cyclization can occur.

Root Cause Analysis:

The primary culprits are condensation reactions between the nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[4][5][6]

  • Azoxy Compound Formation: The nucleophilic hydroxylamine can attack the electrophilic nitroso species, leading to the formation of highly colored azoxy compounds.[4][7]

  • Azo Compound Formation: Further reduction of the azoxy intermediate or condensation under different conditions can yield azo compounds.[4][6]

These side reactions are particularly prevalent under basic conditions.[4]

G cluster_main Nitro Group Reduction Pathways cluster_side Side Reactions Nitro Nitro Nitroso Nitroso Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine +2e-, +2H+ Azoxy_Compound Azoxy_Compound Nitroso->Azoxy_Compound Condensation Amine Amine Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy_Compound Desired_Benzimidazole Desired_Benzimidazole Amine->Desired_Benzimidazole + Aldehyde, Cyclization Azo_Compound Azo_Compound Azoxy_Compound->Azo_Compound Reduction

Caption: Competing reactions during nitro group reduction.

Troubleshooting Protocol:

  • Choice of Reducing System: The selectivity of the reduction is paramount.

    • High-Potential Metals: Systems like Zn/NaHSO₃ in water are often effective and chemoselective, reducing the nitro group while leaving other reducible functionalities like ketones or esters intact.[8]

    • Catalytic Hydrogenation: While effective, heterogeneous catalysts can sometimes lack selectivity. Homogeneous catalysts may offer superior control.[4]

    • Stannous Chloride (SnCl₂·2H₂O): A classic and reliable choice, often used to proceed via the hydroxylamine intermediate, which can be beneficial.[9]

  • Control Reaction Stoichiometry & Order of Addition:

    • Ensure a sufficient excess of the reducing agent is used to drive the reaction to the fully reduced amine.

    • Consider a two-step, one-pot approach: first, complete the reduction of the o-nitroaniline to the o-phenylenediamine at a suitable temperature (e.g., room temperature). Monitor by TLC. Once the starting material is consumed, add the aldehyde to initiate the condensation and cyclization, which may require heating.[8]

  • pH Control: The reduction potential of nitroarenes is pH-dependent.[7] Maintaining neutral or slightly acidic conditions can suppress the base-catalyzed condensation of intermediates that form azoxy compounds.[4][7]

Reducing SystemTypical ConditionsAdvantagesPotential Issues
Zn/NaHSO₃ Water, 100°CGreen solvent, good chemoselectivity, inexpensive.[8]Heterogeneous, requires filtration.
SnCl₂·2H₂O DMF or EtOH, 60-80°CReliable, good for many substrates.[10]Stoichiometric tin waste.
Sodium Dithionite (Na₂S₂O₄) aq. DMF or EtOH, RTMild conditions, good yields.[1]Can be unstable, requires fresh reagent.
Catalytic Hydrogenation (e.g., Pd/C, H₂) Various solventsHigh atom economy, clean.May reduce other functional groups, requires specialized equipment.
Problem 2: I am getting a mixture of my desired 2-substituted benzimidazole and a 1,2-disubstituted byproduct. How can I improve selectivity?

This side reaction is common when using aldehydes as the C1 source. The initially formed 2-substituted benzimidazole still possesses a reactive N-H proton and can react with a second molecule of the aldehyde.

Root Cause Analysis:

The formation of the 1,2-disubstituted product occurs via a second condensation reaction. After the first benzimidazole molecule is formed, its N-H group can be alkylated by another molecule of the aldehyde, typically through a reductive amination-type pathway or via an aminal/immonium intermediate, especially in the presence of a Lewis acid catalyst.[11]

G cluster_0 Selectivity Pathway o-Phenylenediamine o-Phenylenediamine 2-Substituted_Benzimidazole 2-Substituted_Benzimidazole o-Phenylenediamine->2-Substituted_Benzimidazole + 1 eq. Aldehyde (Desired Path) 1,2-Disubstituted_Benzimidazole 1,2-Disubstituted_Benzimidazole 2-Substituted_Benzimidazole->1,2-Disubstituted_Benzimidazole + 1 eq. Aldehyde (Side Reaction)

Caption: Formation of 1,2-disubstituted byproduct.

Troubleshooting Protocol:

  • Stoichiometric Control: This is the most critical parameter.

    • Use a strict 1:1 or a slight excess (e.g., 1:1.1) of the o-phenylenediamine to the aldehyde.[11] Avoid using an excess of the aldehyde.

  • Reaction Temperature: Lowering the reaction temperature can often favor the formation of the mono-substituted product.[11]

  • Catalyst Choice: The presence and type of catalyst can dramatically influence selectivity.

    • Lewis Acids (e.g., Er(OTf)₃): These can sometimes promote the formation of the 1,2-disubstituted product.[11] If this is your byproduct, consider running the reaction without a Lewis acid catalyst.

    • Brønsted Acids: Mild acid catalysis is often sufficient for the cyclization without promoting the second alkylation.

  • Solvent: The choice of solvent can influence the relative rates of the two reactions. Experiment with different solvents to find the optimal conditions for your specific substrates.

Problem 3: My starting material is a dinitroaniline, and my TLC plate shows many spots with low conversion to the desired product.

Synthesizing benzimidazoles from dinitro precursors is challenging due to the difficulty of selective reduction.

Root Cause Analysis:

When two nitro groups are present, achieving selective reduction of only one is difficult. You are likely getting a mixture of products arising from:

  • Partial reduction of only one nitro group.

  • Partial reduction of both nitro groups to various stages (nitroso, hydroxylamine).

  • Condensation of these highly reactive intermediates, leading to a complex mixture of polymeric materials and various heterocyclic byproducts.[9]

Troubleshooting Protocol:

  • Re-evaluate the Synthetic Strategy: The Cadogan reaction (using phosphites) is a poor choice for this transformation due to the lack of selectivity.[9] The most robust strategy is to start with a commercially available mono-nitro-o-phenylenediamine (e.g., 4-nitro-o-phenylenediamine).[9] This circumvents the problematic selective reduction step entirely.

  • If you must proceed:

    • Use a large excess of a strong reducing agent to attempt to force the full reduction of both nitro groups to a diaminobenzene derivative first, then proceed with the cyclization. However, this may not be compatible with other functional groups on your molecule.

    • Pre-form the Schiff base: Reacting the dinitroaniline with the aldehyde first to form the Schiff base before reduction can sometimes offer a cleaner reaction pathway, though this is not guaranteed.[9]

References

Technical Support Center: Degradation of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid (CAS 1141669-65-9). This guide provides in-depth, experience-driven insights into potential degradation pathways, troubleshooting common experimental challenges, and robust protocols to ensure the integrity of your stability studies.

Introduction

This compound is a complex heterocyclic compound featuring a benzoic acid core substituted with three key functional groups: a nitro group, a fluorine atom, and an imidazole ring.[1] Understanding the intrinsic stability of this molecule is paramount in pharmaceutical development. Forced degradation, or stress testing, is an essential process where the molecule is exposed to conditions more severe than standard accelerated stability testing to identify potential degradation products and establish degradation pathways.[2][3] This knowledge is critical for developing stable formulations, selecting appropriate packaging and storage conditions, and ensuring the safety and efficacy of the final drug product.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on the molecule's structure, degradation is likely to proceed through several key pathways under forced degradation conditions. These include hydrolysis, oxidation, photolysis, and potentially microbial degradation.[2][5] The primary sites of reactivity are the nitro group, the carbon-fluorine bond, and the linkages to the imidazole ring.

  • Hydrolytic Degradation: Under acidic or basic conditions, nucleophilic substitution could occur. This may involve the displacement of the fluorine atom or the imidazole ring. The carboxylic acid group itself is generally stable to hydrolysis but can influence the reactivity of the aromatic ring.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the imidazole ring. However, the electron-withdrawing nature of the nitro group generally makes the benzene ring more resistant to oxidative attack.[6]

  • Reductive Degradation: A common pathway for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[7] This is a significant pathway observed in both chemical and microbial degradation systems.[7][8]

  • Photodegradation: Exposure to UV or visible light can induce degradation. The nitroaromatic structure suggests potential for photoreduction or rearrangement reactions. As per ICH Q1B guidelines, a combination of UV and visible light sources should be used to assess photostability.[9]

  • Microbial Degradation: Nitroaromatic compounds are known environmental contaminants, and various microorganisms have evolved pathways to degrade them.[6][10][11] These pathways often involve initial reductive or oxidative steps to remove the nitro group, followed by ring cleavage.[7][12]

Q2: How do the individual functional groups influence the molecule's stability?

A2: Each functional group plays a distinct role in the overall chemical behavior of the molecule:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack but makes it susceptible to nucleophilic aromatic substitution. Its reduction to an amino group is a highly probable degradation pathway.[6][7]

  • Fluorine Atom (-F): The C-F bond is strong, but fluorine's high electronegativity makes the adjacent carbon atom a potential site for nucleophilic attack, which could lead to de-fluorination and replacement with a hydroxyl group, particularly under harsh hydrolytic conditions. Studies on other fluorobenzoates have shown microbial pathways that result in the release of fluoride.[13]

  • Imidazole Ring: This heterocyclic ring is generally stable. However, it can be a site for oxidation or could potentially be cleaved or displaced from the benzene ring under forceful hydrolytic conditions.

  • Carboxylic Acid Group (-COOH): This group imparts acidity and influences the molecule's solubility. While generally stable, it can undergo decarboxylation under extreme thermal stress.

Q3: What are the standard conditions for a forced degradation study on this compound?

A3: A forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[9] Degradation beyond 20% is generally considered excessive and may produce secondary degradants not relevant to formal stability studies.[3] The following conditions serve as a robust starting point.

Stress Condition Typical Reagent/Parameters Temperature Duration Reference
Acid Hydrolysis 0.1 M to 1.0 M HCl or H₂SO₄Room Temperature, or 50-60°C if no degradationUp to 7 days[9]
Base Hydrolysis 0.1 M to 1.0 M NaOH or KOHRoom Temperature, or 50-60°C if no degradationUp to 7 days[9]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Room Temperature24 hours[9]
Thermal Degradation Dry Heat (Solid State) or in Solution10°C increments above accelerated stability (e.g., 50°C, 60°C, 70°C)Variable[5]
Photodegradation ICH Q1B compliant light source (UV & Visible)AmbientPer ICH Q1B guidelines[9]
Q4: What analytical methods are recommended for monitoring degradation and identifying degradants?

A4: A stability-indicating analytical method is required, which is typically a High-Performance Liquid Chromatography (HPLC) method.

  • Primary Analysis (Quantification): A reverse-phase HPLC method with UV detection is the standard for separating the parent compound from its degradation products and quantifying the extent of degradation. A C8 or C18 column is often suitable, with a mobile phase consisting of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., phosphate buffer).[14] Based on the nitroaromatic and imidazole structures, a detection wavelength around 300 nm would be a logical starting point.[14][15]

  • Degradant Identification: For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.

Troubleshooting Guide for Degradation Studies

Problem Encountered Potential Cause(s) Recommended Solution(s)
No or minimal degradation observed (<5%) Stress conditions are too mild; Compound is highly stable under the applied conditions.Increase the severity of the stress: raise the temperature (in 10°C increments), increase the concentration of acid/base/oxidant, or extend the exposure time.[5]
Excessive degradation observed (>20%) Stress conditions are too harsh.Reduce the severity of the stress: lower the temperature, decrease the reagent concentration, or shorten the exposure time. Analyze samples at earlier time points.
Poor chromatographic resolution between parent and degradant peaks The HPLC method is not optimized (i.e., not stability-indicating).Modify the HPLC method. Adjust mobile phase gradient, change pH of the aqueous phase, try a different column chemistry (e.g., phenyl-hexyl), or adjust column temperature.
Appearance of many unknown peaks Multiple degradation pathways are occurring; secondary degradation of primary products.Use milder stress conditions to favor the formation of primary degradants. Employ LC-MS/MS for structural characterization to map the degradation pathway.
Poor Mass Balance Degradants are not UV-active at the chosen wavelength; Degradants are volatile; Degradants are precipitating or adsorbing to container surfaces.Check for co-elution using a photodiode array (PDA) detector and analyze at different wavelengths. Use glass vials to minimize adsorption. Ensure complete dissolution of the sample before injection.

Visualizing the Pathways and Workflow

Predicted Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways for this compound based on its chemical structure and known reactions of related compounds.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photolysis Photolysis parent This compound defluorinated 4-Hydroxy-5-(1-imidazolyl)-2-nitrobenzoic acid parent->defluorinated Nucleophilic Substitution (-F) deimidazolylated 4-Fluoro-5-hydroxy-2-nitrobenzoic acid parent->deimidazolylated Nucleophilic Substitution (-Imidazole) amino 2-Amino-4-fluoro-5-(1-imidazolyl)-benzoic acid parent->amino Nitro Group Reduction photoproduct Photorearrangement or Ring Cleavage Products parent->photoproduct UV/Vis Light

Caption: Hypothetical degradation pathways for the target molecule.

General Experimental Workflow

This workflow outlines the logical steps for conducting a comprehensive forced degradation study.

G prep 1. Prepare Stock Solution of Compound in Suitable Solvent stress 2. Aliquot and Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress quench 3. Quench Reaction at Time Points (e.g., Neutralize Acid/Base) stress->quench analyze 4. Analyze by Stability-Indicating HPLC-UV quench->analyze identify 5. Characterize Degradants by LC-MS analyze->identify report 6. Calculate Mass Balance & Propose Pathways identify->report

Caption: Standard workflow for a forced degradation study.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for stress testing. Note: All experiments should include a control sample (parent compound in the same solvent, kept at ambient temperature and protected from light) for comparison.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[9] Ensure the compound is fully dissolved.

  • Stress Application:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Store at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature.

    • Thermal (Solution): Store a sealed vial of the stock solution at 70°C.

    • Photolysis (Solution): Place the stock solution in a transparent vial inside a photostability chamber, exposing it to light as per ICH Q1B guidelines. A control sample wrapped in aluminum foil should be placed alongside it.

  • Sampling and Quenching:

    • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base (e.g., 1.0 M NaOH) or acid (e.g., 1.0 M HCl), respectively, before dilution.

    • Dilute all samples (including quenched and other stressed samples) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase as the diluent.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the disappearance of the parent peak and the appearance of new peaks.

    • Calculate the percentage degradation and perform a mass balance assessment.

References

Technical Support Center: Troubleshooting Low Aqueous Solubility of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with imidazole-containing compounds. The unique physicochemical properties of the imidazole ring, while valuable for biological activity, frequently lead to poor solubility in aqueous media, a critical roadblock in experimental assays and formulation development.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues. We will move from fundamental checks to advanced solubilization strategies, explaining the scientific principles behind each troubleshooting step to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: My imidazole derivative won't dissolve in my aqueous buffer. What are the initial troubleshooting steps?

A1: This is a common starting point. Before employing advanced methods, it's crucial to rule out fundamental issues. Low solubility can often be resolved by optimizing the initial dissolution process.

The Underlying Issue: Many complex organic molecules, including imidazole derivatives, have high crystal lattice energy and/or significant hydrophobicity. This means they are energetically more stable in their solid, crystalline state than when solvated by water. Direct addition of the solid to an aqueous buffer often leads to immediate precipitation or the formation of insoluble aggregates.

Step-by-Step Troubleshooting:

  • Verify Compound Purity and Form: Ensure you are using the correct compound and that its purity is high. Impurities can sometimes suppress solubility. Also, confirm if you have a free base or a salt form, as salts are generally more soluble.[1]

  • Prepare a Concentrated Stock Solution: The universally accepted first step is to dissolve the compound in a small volume of a water-miscible organic solvent.[2]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power. Ethanol is another excellent option.

    • Rationale: These solvents are effective at breaking the crystal lattice forces of the solid compound, allowing individual molecules to be solvated.

  • Optimize the Dilution Process: This step is critical for preventing the compound from "crashing out" of solution.

    • Incremental Addition: Add the concentrated organic stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously.[2]

    • Why this works: This method avoids creating localized areas of high concentration where the compound exceeds its solubility limit in the mixed solvent system, which would lead to precipitation.

  • Control Final Solvent Concentration: The final concentration of the organic co-solvent must be kept to a minimum to avoid impacting your experiment (e.g., cell toxicity, enzyme inhibition).

    • General Guidelines: For cell-based assays, aim for a final DMSO concentration of ≤0.5% and a final ethanol concentration of ≤1%.[2] Always run a vehicle control (buffer + same concentration of organic solvent) to confirm the solvent has no effect on its own.

  • Consider Gentle Warming: Briefly warming the final solution (e.g., to 37°C) can sometimes increase the rate and extent of dissolution.[2] However, be cautious with temperature-sensitive compounds and do not overheat, as this can cause degradation.

Q2: How does pH affect the solubility of my imidazole derivative, and how can I optimize it?

A2: This is the most powerful and often overlooked strategy for imidazole-containing molecules. The solubility of these compounds is frequently highly dependent on pH due to the amphoteric nature of the imidazole ring.[3][4]

The Scientific Principle: pKa-Dependent Ionization

The imidazole ring contains two nitrogen atoms. One is a basic, pyridine-like nitrogen (sp2 hybridized) with a lone pair of electrons available for protonation. The other is a non-basic, pyrrole-like nitrogen that is part of the aromatic π-system.[5]

  • As a Base: The sp2 nitrogen can accept a proton. The pKa of the resulting conjugate acid (the imidazolium ion) is typically around 7.[3] This means that in solutions with a pH below its pKa, the imidazole ring will be protonated, carrying a positive charge.

  • As an Acid: The N-H proton can be removed, but this only occurs under very basic conditions, as its pKa is ~14.5.[3][5]

Charged molecules are significantly more polar and interact more favorably with water, leading to a dramatic increase in aqueous solubility.[6][7] Therefore, by adjusting the pH of your solution to be at least 1-2 units below the imidazole ring's pKa, you can convert the neutral, poorly soluble molecule into its highly soluble cationic (imidazolium) form.

G cluster_legend Legend cluster_main pH-Dependent Solubility of an Imidazole Derivative (pKa ≈ 7.0) Soluble High Solubility Insoluble Low Solubility A Start: Poorly soluble imidazole derivative in neutral buffer (pH 7.4) B Is experimental pH < pKa? (e.g., pH 5.0) A->B C YES: Imidazole ring is protonated (R-ImH+) Molecule is CATIONIC B->C True D NO: Imidazole ring is neutral (R-Im) Molecule is NEUTRAL B->D False E Result: SIGNIFICANTLY INCREASED SOLUBILITY C->E F Result: LOW SOLUBILITY D->F G cluster_workflow Cyclodextrin Inclusion Complex Formation Drug Poorly Soluble Imidazole Derivative (Hydrophobic) Complex Soluble Inclusion Complex (Hydrophilic Exterior) Drug->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates Water Aqueous Solution Complex->Water Dissolves In

References

how to avoid unwanted regioisomers in imidazole substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling regioselectivity in imidazole substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. The inherent tautomerism and electronic nature of the imidazole ring present unique challenges, often leading to mixtures of regioisomers. This resource provides in-depth, mechanism-driven solutions to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do my N-alkylation reactions on an unsymmetrical imidazole yield a mixture of two isomers?

A1: This is the most common issue and stems from the prototropic tautomerism of the imidazole ring. In an unsymmetrically substituted imidazole (e.g., 4-methylimidazole), the proton on the nitrogen can reside on either N-1 or N-3. In solution, these two forms exist in a rapid equilibrium. Deprotonation with a base generates a single, resonance-stabilized imidazolate anion where the negative charge is delocalized over both nitrogen atoms.[1] Consequently, an incoming electrophile (like an alkyl halide) can attack either nitrogen, leading to a mixture of N-1 and N-3 alkylated products.[1][2]

Q2: I am trying to perform an electrophilic substitution (e.g., bromination) on the imidazole ring itself. Which position is most reactive?

A2: For a simple N-substituted imidazole, the C-5 position is generally the most reactive towards electrophilic substitution. The C-4 position is less reactive, and the C-2 position is the least reactive towards electrophiles due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms.[3] However, the C-2 proton is the most acidic, making it susceptible to deprotonation by strong bases.[3]

Q3: What is the quickest way to favor one N-alkylated isomer over the other without a multi-step protection strategy?

A3: Modifying reaction conditions can sometimes provide moderate to good selectivity. Key factors include:

  • Steric Hindrance: If your imidazole already has a bulky substituent at the C-4 or C-5 position, alkylation will preferentially occur at the less sterically hindered nitrogen.[2][4] Similarly, using a very bulky alkylating agent can favor attack at the more accessible nitrogen.[2]

  • Solvent and Base: The choice of base and solvent system can influence the outcome. For instance, using a strong base like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF ensures complete deprotonation to the imidazolate anion.[5][6] The subsequent alkylation is then governed by the inherent electronics and sterics of the anion. In some cases, specific solvent-cation combinations can chelate to one nitrogen, influencing the reaction site.

In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming complex regioselectivity challenges.

Guide 1: Controlling N-Alkylation (N-1 vs. N-3 Selectivity)

Problem: My N-alkylation of a 4-substituted imidazole consistently gives a nearly 1:1 mixture of regioisomers, which are difficult to separate.

Probable Cause: The electronic and steric factors at the N-1 and N-3 positions are not sufficiently different to direct the incoming electrophile selectively.

Solution: Employ a Directing/Protecting Group Strategy.

The most robust method for achieving high N-regioselectivity is to temporarily install a protecting group that leverages significant steric bulk or powerful electronic effects to block or deactivate one nitrogen atom, directing the reaction to the other.

This approach uses a large protecting group that physically obstructs one nitrogen atom. The triphenylmethyl (Trityl, Tr) group is a classic and highly effective example.[7]

  • Mechanism of Action: The bulky trityl group is introduced at one nitrogen (typically designated N-1). Its sheer size prevents an incoming alkylating agent from accessing the N-1 position. Alkylation is therefore forced to occur at the exposed N-3 position. Subsequent removal of the acid-labile trityl group reveals the desired N-1 alkylated imidazole.[7][8]

This strategy uses an electron-withdrawing protecting group, such as a p-toluenesulfonyl (Tosyl, Ts) group.

  • Mechanism of Action: When a tosyl group is attached to N-1, its strong electron-withdrawing nature significantly reduces the nucleophilicity of that nitrogen. The N-3 nitrogen, by contrast, becomes the more electron-rich and nucleophilic center, directing alkylation to that site. The tosyl group can then be removed under reductive or strongly basic conditions.

The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a highly versatile protecting group that enables sophisticated, programmable syntheses.[9][10][11] It allows not only for directed N-alkylation but also for a unique "SEM-switch" to access otherwise difficult-to-make isomers.[3]

  • Mechanism of Action: After initial SEM protection at N-1, alkylation is directed to N-3. The real power of this method is that the SEM group can be induced to migrate from N-1 to N-3 (the "SEM-switch"), which effectively inverts the substitution pattern and makes the "unreactive" C-4 position accessible for further functionalization.[3] Deprotection is typically achieved with fluoride sources or strong acid.[9][10]

Data Summary: Comparison of Common N-Protecting Groups for Regiocontrol

Protecting GroupAbbreviationKey FeatureIntroduction ConditionsRemoval ConditionsDirects Alkylation To
TriphenylmethylTrityl, TrExtreme steric bulkTrityl chloride, base (e.g., Et₃N)Mild acid (TFA, Acetic Acid)[7]Distal Nitrogen (N-3)
p-ToluenesulfonylTosyl, TsStrongly electron-withdrawingTosyl chloride, baseStrong base or reductionDistal Nitrogen (N-3)
[2-(Trimethylsilyl)ethoxy]methylSEMVersatile, allows "SEM-switch"SEM-Cl, base (e.g., NaH)[10]Fluoride (TBAF) or strong acid[9]Distal Nitrogen (N-3)

Decision Workflow for N-Alkylation

Below is a workflow to help select the appropriate strategy for achieving regioselective N-alkylation.

N_Alkylation_Strategy start Start: Need to N-alkylate an unsymmetrical imidazole q1 Is one N-position already sterically hindered? start->q1 direct_alkylation Attempt direct alkylation. Sterics may favor one isomer. q1->direct_alkylation Yes q2 Is moderate selectivity acceptable? q1->q2 No end_optimize Optimize conditions (base, solvent, temp) direct_alkylation->end_optimize protecting_group A protecting group strategy is required for high selectivity. q2->protecting_group No q2->end_optimize Yes q3 Is your molecule acid-sensitive? protecting_group->q3 use_trityl Use Trityl (Tr) group. It is bulky and removed with acid. q3->use_trityl No use_sem Use SEM or Tosyl group. q3->use_sem Yes end_success Achieved Regioselective N-Alkylation use_trityl->end_success use_sem->end_success

Caption: Decision workflow for N-alkylation strategies.
Guide 2: Controlling C-Substitution (C-2 vs. C-4/C-5 Selectivity)

Problem: I need to introduce a substituent specifically at the C-2 position of the imidazole ring, but electrophilic substitution reactions are not working.

Probable Cause: The C-2 position is electronically deactivated towards electrophiles. While the C-2 proton is the most acidic, direct electrophilic attack is disfavored compared to C-5.[3][12][13]

Solution: Use Directed ortho-Metalation (DoM).

Directed ortho-Metalation is a powerful technique that reverses the normal reactivity of the ring. It utilizes a directing group on a nitrogen atom to deliver a strong base (typically an organolithium reagent like n-BuLi) to the adjacent C-2 position, leading to selective deprotonation.[14][15][16]

  • Mechanism of Action:

    • Protection/Direction: A suitable directing group (e.g., SEM, benzyloxy, or even a simple alkyl group) is installed at N-1.

    • Coordination: The heteroatom in the directing group coordinates to the lithium atom of the organolithium base.

    • Deprotonation: This coordination brings the base into close proximity with the C-2 proton, facilitating its removal to form a highly reactive 2-lithioimidazole intermediate.[15][16]

    • Electrophilic Quench: The C-2 anion then rapidly reacts with an added electrophile (e.g., CO₂, aldehydes, alkyl halides, iodine) to install the desired substituent exclusively at the C-2 position.[17]

Diagram of Directed ortho-Metalation (DoM) at C-2

Caption: Mechanism of C-2 functionalization via DoM.

(Note: The images in the DOT script are placeholders representing chemical structures for visualization purposes.)

Experimental Protocols

Protocol 1: Regioselective N-3 Alkylation of Imidazole via N-1 Trityl Protection

This protocol describes the alkylation of the N-3 position of a generic imidazole by first blocking the N-1 position with a bulky trityl group.

Step 1: N-1 Tritylation

  • To a solution of imidazole (1.0 eq) in anhydrous Dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trityl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting imidazole is consumed.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (1-tritylimidazole) by flash column chromatography.

Step 2: N-3 Alkylation

  • Dissolve the purified 1-tritylimidazole (1.0 eq) in anhydrous DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[5]

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is the 1-trityl-3-alkylimidazolium salt.

Step 3: Deprotection (Removal of Trityl Group)

  • Dissolve the crude imidazolium salt in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 95:5 v/v).[7]

  • Stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final 1-alkylimidazole product.

Protocol 2: Regioselective C-2 Functionalization via Directed ortho-Metalation

This protocol details the introduction of a substituent at the C-2 position of 1-methylimidazole.

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of 1-methylimidazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change is often observed.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methylimidazole intermediate.

  • Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise, keeping the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to obtain the 2-substituted-1-methylimidazole.

References

Technical Support Center: Navigating the Stability of Nitroaromatic Compounds in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. The unique electronic properties of the nitro group, while synthetically useful, also introduce a range of stability challenges under various reaction conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you anticipate and resolve these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are nitroaromatic compounds often problematic in chemical reactions?

A: The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the nitro group itself.[1] This electronic nature can lead to several stability issues:

  • Susceptibility to Reduction: The nitro group is readily reduced to various other functional groups, such as nitroso, hydroxylamino, and amino groups, under conditions that are mild for many other functionalities.[2][3][4]

  • Activation towards Nucleophilic Attack: The strong electron-withdrawing effect makes the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] This can be an intended reaction but can also occur as an unwanted side reaction in the presence of nucleophiles.

  • Thermal Instability: Many nitroaromatic compounds are high-energy materials and can be thermally sensitive, posing a risk of runaway reactions or decomposition, especially when heated or under confinement.[8][9][10][11]

  • Acidity of α-Protons: In the case of nitroalkanes, the alpha-protons are acidic, which can lead to undesired side reactions in the presence of bases.[1] For nitroaromatics with alkyl substituents, this can also be a consideration under certain conditions.

Q2: Is it possible to "protect" a nitro group?

A: Generally, the nitro group itself is considered a robust functional group that often acts as a protected form of an amine.[12] Direct protection of the nitro group is uncommon in standard organic synthesis.[12] If the reactivity of the nitro group is a concern, the synthetic strategy is typically designed to introduce the nitro group at a later stage or to use reaction conditions that are compatible with its presence.

Q3: What are the initial signs that my nitroaromatic compound is degrading during a reaction?

A: Visual inspection and analytical monitoring are key. Signs of degradation include:

  • Color Change: The appearance of unexpected colors in the reaction mixture can indicate the formation of byproducts. For example, the formation of azoxy or azo compounds from the reduction of nitroaromatics can introduce color.

  • Gas Evolution: Unexplained gas evolution could be a sign of decomposition.

  • Incomplete Reactions: The reaction stalling before the starting material is fully consumed can indicate that the starting material or product is degrading under the reaction conditions.[13]

  • Appearance of Multiple Spots on TLC: The formation of new, unexpected spots on a Thin-Layer Chromatography (TLC) plate is a clear indicator of side reactions or degradation.[13][14]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Unintended Reduction of the Nitro Group

Question: My reaction is leading to the reduction of the nitro group to an amine or other intermediates. How can I prevent this?

Answer: Unintended reduction is one of the most common stability issues. The choice of reagents and reaction conditions is critical.

Causality and Solutions:
  • Reducing Agents: Many common reagents can reduce nitro groups. Be mindful of:

    • Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C), Platinum (Pt), and Raney Nickel with a hydrogen source are highly effective for nitro group reduction.[2][3] If your synthesis requires hydrogenation of another functional group, you may need to find alternative, more chemoselective methods.

    • Metals in Acid: Combinations like Iron (Fe) in hydrochloric or acetic acid, Tin (Sn) in HCl, and Zinc (Zn) in acetic acid are classic conditions for nitro reduction.[2][3][4] If your reaction generates acidic conditions in the presence of metals, you risk reducing the nitro group.

    • Other Reductants: Be cautious with reagents like sodium borohydride in the presence of certain catalysts, or other hydride sources which can, under specific conditions, reduce nitro groups.[15]

  • Troubleshooting Strategy:

    • Reagent Audit: Carefully review all reagents and potential byproducts in your reaction for their reducing potential.

    • Chemoselective Reagents: If you need to perform a reduction elsewhere in the molecule, investigate chemoselective methods. For example, for reducing a carbonyl group without affecting a nitro group, you might consider specific borohydride reagents under controlled conditions.

    • pH Control: Avoid strongly acidic conditions in the presence of metals that can act as reducing agents.

    • Temperature Management: Lowering the reaction temperature can sometimes decrease the rate of the undesired reduction.

Visualizing the Reduction Pathway

The reduction of a nitro group is a stepwise process. The formation of intermediates can lead to a complex product mixture.

Nitro_Reduction_Pathway A Ar-NO2 (Nitro) B Ar-NO (Nitroso) A->B + 2e-, + 2H+ C Ar-NHOH (Hydroxylamine) B->C + 2e-, + 2H+ E Ar-N=N(O)-Ar (Azoxy) B->E with Ar-NHOH D Ar-NH2 (Amine) C->D + 2e-, + 2H+ F Ar-N=N-Ar (Azo) E->F Reduction

Caption: Stepwise reduction of a nitroaromatic compound.

Issue 2: Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

Question: I am observing the displacement of a leaving group (or even a hydrogen atom) on my nitroaromatic compound by a nucleophile present in my reaction mixture. Why is this happening and how can I stop it?

Answer: The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, especially at the ortho and para positions.[6][7]

Causality and Solutions:
  • Ring Activation: The nitro group stabilizes the negative charge of the intermediate (Meisenheimer complex) formed during the nucleophilic attack, lowering the activation energy for the substitution.[5][6][16]

  • Common Nucleophiles: Be aware of nucleophiles in your reaction, which can include:

    • Hydroxides, alkoxides, and amines.

    • Even seemingly weak nucleophiles can react if the aromatic ring is sufficiently activated (e.g., by multiple nitro groups).

  • Leaving Group: Halides are common leaving groups, but others are possible. In some cases, even a hydride ion can be displaced in what is known as vicarious nucleophilic substitution.

  • Troubleshooting Strategy:

    • Identify the Nucleophile: Determine the source of the nucleophile in your reaction. Is it a reagent, a solvent (like an alcohol), or a byproduct?

    • Protecting Groups: If the nucleophile is another functional group within your molecule, consider protecting it.[17][18]

    • Solvent Choice: Avoid nucleophilic solvents if SNAr is a concern. For example, use aprotic solvents like THF, dioxane, or toluene instead of alcohols.

    • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can minimize this side reaction.

SNAr_Mechanism cluster_0 S-N-Ar Reaction Pathway Start Nitro-Aryl-X + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Nitro-Aryl-Nu + X- Intermediate->Product Loss of Leaving Group

Caption: Simplified workflow of an SNAr reaction.

Issue 3: Thermal Instability and Decomposition

Question: My reaction is turning dark and I'm getting a low yield, especially when heating. Could my nitroaromatic compound be decomposing?

Answer: Yes, thermal decomposition is a significant risk with many nitroaromatic compounds, which can range from simple degradation to a dangerous runaway reaction.[10][19]

Causality and Solutions:
  • High Energy Content: The N-O bonds in the nitro group are relatively weak, and their cleavage can initiate exothermic decomposition.[8]

  • Autocatalysis: The decomposition products can sometimes catalyze further decomposition, leading to a runaway reaction.[10]

  • Impurities: The presence of impurities, such as acids, bases, or metal salts, can significantly lower the decomposition temperature of nitroaromatic compounds.[10][19]

  • Troubleshooting Strategy:

    • Lower Reaction Temperature: This is the most straightforward solution. If the desired reaction is slow at lower temperatures, consider using a more active catalyst or extending the reaction time.

    • Ensure Purity: Use pure starting materials and solvents to avoid introducing contaminants that could catalyze decomposition.[19]

    • Atmosphere Control: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes initiate decomposition.

    • Safe Scaling: Be extremely cautious when scaling up reactions involving nitroaromatic compounds. What is safe on a small scale may become a serious hazard on a larger scale due to changes in the surface-area-to-volume ratio and heat dissipation.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for tracking the consumption of starting material and the formation of products and byproducts.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Appropriate eluent (solvent system)

  • Capillary spotters

  • UV lamp

Procedure:

  • Prepare the Eluent: Choose a solvent system that provides good separation of your starting material and expected product (an Rf value of 0.3-0.5 is ideal).

  • Spot the Plate: On the baseline of the TLC plate, spot a dilute solution of your starting material (as a reference), and a sample taken directly from the reaction mixture.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Staining with permanganate or other agents can also be used.

  • Analyze: Compare the spot from the reaction mixture to the reference spot. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is progressing. The presence of multiple other spots suggests side reactions or degradation.[13][14]

Protocol 2: Assessing Stability During Work-up

It's crucial to determine if your product is stable to the acidic or basic conditions often used in aqueous work-ups.[20]

Procedure:

  • Take a Pre-Quench Sample: Before quenching the entire reaction, take a small aliquot of the reaction mixture.

  • Divide the Sample: Place small amounts of this aliquot into two separate test tubes.

  • Simulate Work-up: To one tube, add a small amount of the acidic solution you plan to use in your work-up (e.g., 1M HCl). To the other, add the basic solution (e.g., saturated NaHCO3).

  • Monitor by TLC: After a few minutes, spot each of these test solutions on a TLC plate alongside a sample of the original aliquot.

  • Analyze: If the TLC shows the formation of new spots or the disappearance of the product spot in either the acidic or basic test, your product is not stable to those conditions, and you must devise an alternative work-up procedure (e.g., using only water washes).[20]

Data Presentation: Common Reducing Agents and Their Compatibility

Reducing Agent/SystemTypical ConditionsCompatibility with Nitro GroupReference
H2, Pd/C H2 (1 atm or higher), various solventsNo - Readily reduces nitro groups to amines.[2]
Fe, HCl/AcOH Acidic, often heatedNo - Standard method for nitro reduction.[2][3]
SnCl2, HCl Acidic, often room tempNo - Effective for reducing nitro groups.[3]
Zn, AcOH Mildly acidicNo - Mild but effective for nitro reduction.[2]
NaBH4 Alcohols (MeOH, EtOH)Generally Yes - Typically does not reduce isolated nitro groups.[15]
LiAlH4 Ethereal solvents (THF, Et2O)No - Can reduce to azo compounds or amines.[3]

Safety First: Handling Nitroaromatic Compounds

Safety is paramount when working with these energetic materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[21][22]

  • Ventilation: Handle nitroaromatic compounds in a well-ventilated fume hood to avoid inhalation of potentially toxic dust or vapors.[21][23]

  • Avoid Heat and Shock: Do not heat nitroaromatic compounds unnecessarily. Avoid grinding or subjecting them to mechanical shock, as some can be shock-sensitive.[11][24]

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials like strong oxidizing or reducing agents.[21]

  • Waste Disposal: Dispose of nitroaromatic waste according to your institution's safety guidelines. Do not mix with other reactive waste streams.[21][25]

References

Technical Support Center: Refining HPLC Methods for Analysis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your chromatographic methods effectively.

Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations of their causes and step-by-step solutions.

Issue 1: My fluorinated benzoic acid peak is tailing significantly.

Q: What are the primary causes of peak tailing for acidic compounds like fluorinated benzoic acids, and how can I resolve it?

A: Peak tailing for acidic analytes is a common issue in reversed-phase HPLC and typically points to unwanted secondary interactions between the analyte and the stationary phase, or sub-optimal mobile phase conditions.[1][2]

  • Causality: The primary chemical cause is often the interaction of the ionized form of your benzoic acid (the carboxylate anion) with active sites on the silica-based stationary phase, particularly residual silanol groups (Si-OH).[2][3] These silanols can be deprotonated at moderate pH values, becoming negatively charged (Si-O⁻) and interacting with any positively charged sites on your analyte or creating repulsive forces that affect peak shape. More critically for acids, if the mobile phase pH is near the pKa of your fluorinated benzoic acid, the compound will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to inconsistent retention and results in a tailed peak.[1]

  • Expert Insight: Fluorination can lower the pKa of benzoic acid, making it more acidic. This means you need to maintain an even lower mobile phase pH to ensure the analyte remains in its neutral, more retained form.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most critical parameter to control is the mobile phase pH. To ensure the fluorinated benzoic acid is in its neutral, non-ionized form, the pH of your mobile phase should be at least 1.5 to 2 pH units below the analyte's pKa.[4][5]

    • Action: Add an acidifier to your mobile phase. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) are common choices.[6][7] Formic acid is often preferred for LC-MS applications as TFA can cause ion suppression.[8][9]

  • Column Selection: Not all C18 columns are the same. Older columns or those made with lower purity silica (Type A) have more accessible and acidic silanol groups.

    • Action: Use a modern, high-purity silica column (Type B) that is well end-capped. End-capping chemically converts most of the residual silanols to less reactive species, minimizing secondary interactions.[2]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[10]

    • Action: Dilute your sample and inject a smaller volume to see if the peak shape improves.[10]

  • Physical Issues: Extracolumn dead volume in your HPLC system (e.g., from excessively long tubing or poorly made connections) can also contribute to peak asymmetry.[10]

Issue 2: I'm having trouble separating positional isomers of a fluorinated benzoic acid.

Q: My method doesn't resolve 2-fluorobenzoic acid and 4-fluorobenzoic acid. How can I improve the selectivity?

A: Separating positional isomers is a classic chromatographic challenge because they often have very similar physicochemical properties. Achieving separation requires enhancing the subtle differences in their interactions with the stationary and mobile phases.

  • Causality: The position of the fluorine atom affects the molecule's dipole moment, polarity, and how it interacts with the stationary phase. These differences are often too subtle for a standard C18 phase to differentiate effectively under generic mobile phase conditions.

  • Expert Insight: Fluorinated phenyl stationary phases are specifically designed for separating halogenated and aromatic compounds.[11] These columns offer alternative retention mechanisms beyond simple hydrophobicity, such as π-π interactions, dipole-dipole interactions, and shape selectivity, which can be highly effective for resolving isomers.[12]

Optimization Strategy:

  • Column Screening:

    • Action 1: Switch to a Pentafluorophenyl (PFP) or a Fluoro-Phenyl column.[12] These phases can provide unique selectivity for positional isomers of fluorinated compounds.[12][13]

    • Action 2: If a C18 column must be used, try different brands. The subtle differences in manufacturing, bonding density, and end-capping can sometimes provide the necessary selectivity.

  • Mobile Phase Composition:

    • Action 1: Change the organic modifier. If you are using acetonitrile, try methanol, or a mixture of the two. Methanol and acetonitrile have different properties; methanol is a proton donor, while acetonitrile has a stronger dipole moment, which can alter selectivity.[14]

    • Action 2: Consider using a fluorinated eluent like trifluoroethanol (TFE) in small quantities with a standard C8 or C18 column. This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can enhance the separation of fluorinated analytes.[15]

  • Temperature Optimization: Temperature can significantly impact selectivity.[16][17]

    • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). A study on fluorinated amphiles showed that increasing the temperature improved separation.[15][18] However, the effect can be complex, so experimentation is key.[16][17]

Issue 3: My retention times are drifting and not reproducible.

Q: What causes retention time shifts during a sequence of analyses for fluorinated benzoic acids?

A: Unstable retention times are typically due to a lack of equilibrium in the system or changes in the mobile phase composition over time.

  • Causality: For ionizable compounds like benzoic acids, slight shifts in mobile phase pH can cause significant changes in retention.[4] If the mobile phase is not adequately buffered, its pH can be altered by atmospheric CO₂ absorption or by the sample solvent. Additionally, inadequate column equilibration or temperature fluctuations can lead to drift.[19]

Troubleshooting Protocol:

  • Mobile Phase Buffering:

    • Action: Ensure your mobile phase pH is stable. Using a buffer (e.g., 10-20 mM phosphate or acetate) instead of just adding acid can provide better pH stability.[20] Make sure the buffer's pKa is close to your desired pH for maximum buffering capacity.

  • Column Equilibration:

    • Action: Before starting your analytical run, equilibrate the column with the initial mobile phase for a sufficient amount of time (at least 10-15 column volumes).

  • Temperature Control:

    • Action: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect solvent viscosity and retention times.[21][22]

  • Mobile Phase Preparation:

    • Action: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure your pump's proportioning valves are functioning correctly.[19]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing fluorinated benzoic acids?

A C18 column is a good starting point for most reversed-phase applications.[6] However, for challenging separations, especially involving isomers, a Pentafluorophenyl (PFP) column is highly recommended due to its unique selectivity for halogenated aromatic compounds.[11][12]

Q2: How does the pH of the mobile phase affect the retention of fluorinated benzoic acids?

The mobile phase pH is a critical parameter. Fluorinated benzoic acids are acidic, and their retention is highly dependent on their ionization state.[4] At a pH above their pKa, they are ionized (anionic) and will have very little retention on a reversed-phase column. At a pH well below their pKa, they are neutral and will be retained by the hydrophobic stationary phase. Therefore, for good retention and peak shape, the mobile phase pH should be kept low (typically between 2.5 and 3.5) using an acidifier like formic or phosphoric acid.[4][23]

Q3: I am using an LC-MS system and see low signal intensity (ion suppression) for my fluorinated benzoic acid. What could be the cause?

Ion suppression is a common matrix effect in LC-MS where co-eluting compounds compete with the analyte for ionization, reducing its signal.[24][25]

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) is a known cause of ion suppression in electrospray ionization (ESI) mode. If possible, switch to 0.1% formic acid.[8][9]

  • Matrix Effects: Components from your sample matrix (e.g., salts, excipients) can co-elute with your analyte. Improve your sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.[10]

  • Chromatography: Improve the chromatographic separation to move the analyte peak away from interfering matrix components.

Q4: Can I use a gradient elution for my analysis?

Yes, a gradient elution is often necessary, especially when analyzing samples that contain both the fluorinated benzoic acid (more polar) and related, less polar impurities or derivatives (like a morpholide).[6] A typical gradient might start with a higher aqueous percentage to retain and separate early eluting compounds and then increase the organic solvent percentage to elute more hydrophobic compounds.

Q5: What are typical starting conditions for developing a method for a fluorinated benzoic acid?

A robust starting point for method development would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[26]

  • Mobile Phase A: 0.1% Formic Acid in Water.[26]

  • Mobile Phase B: Acetonitrile.[26]

  • Gradient: Start with a 5-10 minute gradient from 10% B to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 210-230 nm).[15][27]

  • Injection Volume: 5-10 µL.

This initial setup can then be optimized based on the results.

Visualizations and Protocols

Troubleshooting Logic for Peak Tailing

This diagram outlines the decision-making process for addressing peak tailing issues with fluorinated benzoic acids.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < (pKa - 1.5)? start->check_ph adjust_ph Action: Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No ph_ok pH is appropriate check_ph->ph_ok Yes resolved Peak Shape Improved adjust_ph->resolved check_column Is the column a modern, end-capped, high-purity silica type? ph_ok->check_column change_column Action: Switch to a high-quality, end-capped C18 or PFP column check_column->change_column No column_ok Column is suitable check_column->column_ok Yes change_column->resolved check_load Is sample concentration too high? column_ok->check_load dilute_sample Action: Dilute sample and reduce injection volume check_load->dilute_sample Yes load_ok Loading is appropriate check_load->load_ok No dilute_sample->resolved check_physical Check for physical issues (dead volume, leaks) load_ok->check_physical fix_system Action: Optimize tubing and connections check_physical->fix_system fix_system->resolved

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mobile Phase Preparation for Ion Suppression

This protocol details the preparation of a mobile phase designed to ensure the protonation of fluorinated benzoic acids while minimizing secondary silanol interactions.

Objective: To prepare 1 L of a 90:10 (v/v) Water:Acetonitrile mobile phase with 0.1% formic acid.

Materials:

  • HPLC-grade water (1 L)

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (≥98% purity)

  • 1 L graduated cylinder

  • 1 L glass mobile phase reservoir bottle

  • 0.45 µm membrane filter for aqueous solutions

Procedure:

  • Measure Aqueous Component: Using a graduated cylinder, measure approximately 850 mL of HPLC-grade water into the 1 L reservoir bottle.

  • Add Acidifier: Carefully add 1.0 mL of formic acid to the water in the reservoir bottle. This creates a 0.1% formic acid solution in the aqueous portion.

  • Complete Aqueous Volume: Add HPLC-grade water to the bottle to bring the total aqueous volume to exactly 900 mL.

  • Filter: Vacuum filter the 900 mL of acidified water through a 0.45 µm membrane filter to remove particulates. This step also helps to degas the solution.

  • Add Organic Modifier: Using a clean graduated cylinder, measure 100 mL of HPLC-grade acetonitrile and add it to the filtered aqueous solution in the reservoir bottle.

  • Mix and Degas: Cap the bottle and swirl gently but thoroughly for 1-2 minutes to ensure a homogenous mixture. Degas the final mobile phase by sonicating for 10-15 minutes or by sparging with helium.

  • Label: Clearly label the bottle with the composition ("90:10 Water:ACN with 0.1% Formic Acid") and the date of preparation.

Data Summary Table: Column Selection Guide
Column TypePrimary Retention MechanismBest For...Potential Issues
Standard C18 Hydrophobic interactionsGeneral-purpose analysis of fluorinated benzoic acids and related impurities.[6]May show poor selectivity for positional isomers; can exhibit peak tailing with older, Type A silica columns.[2][23]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and charge-transfer interactionsSeparating positional and structural isomers of fluorinated and other halogenated aromatic compounds.[11][12]Retention times can be very different from C18, requiring significant method re-development.
Polar-Embedded C18 Hydrophobic and hydrogen bondingNot generally recommended for benzoic acids as it can show poor peak shapes.[23]Can lead to enhanced silanol activity and peak tailing for these specific compounds.[23]

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the nitration of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this critical and potentially hazardous reaction class. The information herein is structured to address specific issues you may encounter, grounded in scientific principles and field-proven insights to ensure the safety and success of your experiments.

Section 1: Understanding and Mitigating Thermal Risks

The nitration of aromatic compounds is a notoriously exothermic process. A failure to adequately control the reaction temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially resulting in an explosion. This section provides answers to frequently asked questions regarding the nature of these thermal hazards and fundamental safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway in the context of a nitration reaction?

A thermal runaway is a positive feedback loop where the heat generated by the exothermic nitration reaction exceeds the rate of heat removal from the system. This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, generating even more heat. This can result in a violent increase in pressure, equipment failure, and potentially an explosion.

Q2: What are the primary causes of a thermal runaway during aromatic nitration?

Several factors can contribute to a thermal runaway:

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or may not be operating at a low enough temperature.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it. A slow, controlled addition is crucial.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high reactant concentrations, initiating a runaway reaction. Consistent and vigorous agitation is essential to maintain a uniform temperature.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids can significantly increase the reaction's exothermicity.

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction.

Q3: What are the early warning signs of an impending thermal runaway?

Vigilant monitoring is key to early detection. Warning signs include:

  • A sudden and unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.

  • An increase in pressure within the reaction vessel.

  • A noticeable change in the color of the reaction mixture.

  • The evolution of brown or yellow fumes (nitrogen dioxide), which indicates decomposition reactions are occurring.

Q4: Why is the order of reagent addition so important when preparing the nitrating mixture?

When preparing a mixed acid nitrating agent (typically a mixture of nitric acid and sulfuric acid), it is crucial to always add the nitric acid slowly to the sulfuric acid while cooling the mixture. This is because the dilution of sulfuric acid is a highly exothermic process. Adding water or a less concentrated acid (like nitric acid) to concentrated sulfuric acid can generate a significant amount of heat, potentially causing boiling and dangerous splashing of the corrosive mixture.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your nitration experiments in a practical question-and-answer format.

Issue 1: The reaction temperature is rising uncontrollably.

  • Question: My reaction temperature is increasing rapidly and is not responding to my cooling bath. What should I do?

  • Answer: This is a critical situation that may be the onset of a thermal runaway. Take the following steps immediately:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent or any other reactants.

    • Enhance Cooling: Increase the cooling capacity as much as possible. If using an ice bath, add more ice and salt to lower the temperature.

    • Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction. This is a last-resort measure and should be performed with extreme caution. The standard procedure is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring. Be aware that quenching with water can be hazardous as the dilution of concentrated sulfuric acid is also highly exothermic. Always follow your laboratory's established emergency procedures and inform your supervisor.

Issue 2: Low or no yield of the desired product.

  • Question: After work-up, I have a very low yield of my desired nitroaromatic compound. What could be the cause?

  • Answer: Several factors can lead to low yields:

    • Reaction Temperature Too Low: While crucial for safety, an excessively low temperature can significantly slow down the reaction rate, leading to incomplete conversion.

    • Insufficiently Strong Nitrating Agent: The reactivity of the aromatic compound dictates the required strength of the nitrating agent. Deactivated aromatic rings may require stronger conditions, such as the use of fuming sulfuric acid (oleum).

    • Poor Mixing: If the reaction mixture is biphasic, inefficient stirring can limit the interfacial area where the reaction occurs, thus reducing the overall reaction rate.

    • Decomposed Reagents: Ensure that the nitric and sulfuric acids are of appropriate concentration and have not degraded.

Issue 3: Formation of polynitrated byproducts.

  • Question: My product is contaminated with significant amounts of dinitrated or other polynitrated compounds. How can I improve the selectivity for mononitration?

  • Answer: The formation of multiple nitro groups is often a result of overly harsh reaction conditions. To favor mononitration:

    • Lower the Reaction Temperature: This is the most effective way to control the extent of nitration.

    • Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to the aromatic substrate. Using a large excess of the nitrating agent can drive the reaction towards polynitration.

    • Consider Substrate Reactivity: Highly activated aromatic compounds are more prone to polynitration. For these substrates, milder reaction conditions are necessary.

Issue 4: The product does not precipitate upon quenching.

  • Question: I poured my reaction mixture into ice water, but no solid product precipitated. What should I do?

  • Answer: If your product is a liquid, an oil, or is soluble in the acidic aqueous mixture, it will not precipitate. In this case, you should perform a liquid-liquid extraction.

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Combine the organic extracts and proceed with washing (e.g., with a sodium bicarbonate solution to neutralize residual acid), drying, and solvent removal to isolate your product.

Section 3: Data Presentation and Experimental Protocols

Table 1: Typical Reaction Conditions for Mononitration of Aromatic Compounds
SubstrateNitrating AgentTemperature (°C)Molar Ratio (HNO₃:Substrate)Typical Yield (%)
BenzeneConc. HNO₃ / Conc. H₂SO₄< 60~1.1 : 185-90
TolueneConc. HNO₃ / Conc. H₂SO₄30-40~1.1 : 1>95 (mixture of isomers)
NitrobenzeneFuming HNO₃ / Conc. H₂SO₄90-100~1.1 : 1~90 (as m-dinitrobenzene)

Note: These are general conditions and may require optimization for specific applications.

Experimental Protocol: Controlled Nitration of Toluene

This protocol provides a step-by-step methodology for the mononitration of toluene, emphasizing safety and temperature control.

  • Preparation of the Nitrating Mixture:

    • In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.

    • Cool the resulting mixture to below 5°C.

  • Reaction Setup:

    • In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 20 mL of toluene.

    • Immerse the flask in an ice-salt bath to maintain a low temperature.

  • Addition of the Nitrating Agent:

    • Slowly add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C.

    • The addition should take approximately 1.5 hours.

  • Reaction and Work-up:

    • After the addition is complete, continue stirring for another 30 minutes while maintaining the low temperature.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with stirring.

    • Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

    • Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

Section 4: Visualizations

Diagram 1: Workflow for Managing a Temperature Excursion

G A Temperature Rises Uncontrollably B Stop All Reagent Addition Immediately A->B C Enhance Cooling to Maximum Capacity B->C D Monitor Temperature and Pressure Continuously C->D E Does Temperature Stabilize or Decrease? D->E F Maintain Monitoring and Complete Reaction Cautiously E->F Yes G Prepare for Emergency Quench E->G No H Follow Lab Emergency Protocol (e.g., Quench in Ice Water) G->H I Evacuate and Alert Emergency Response H->I

Caption: Decision workflow for responding to a thermal excursion.

Diagram 2: Key Factors Influencing Nitration Safety

G center Safe Nitration Process T Temperature Control center->T A Agitation Rate & Efficiency center->A R Reagent Addition Rate center->R C Concentration & Stoichiometry center->C M Continuous Monitoring center->M Q Quenching Procedure center->Q

Caption: Interrelated factors critical for ensuring a safe nitration reaction.

Validation & Comparative

A Senior Application Scientist's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis Framework for 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics in oncology and immunology has positioned kinase inhibitors at the forefront of drug discovery. Kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes. However, the development of a successful kinase inhibitor hinges on a meticulous and comprehensive characterization of its potency, selectivity, and mechanism of action. This guide provides a robust framework for the comparative analysis of a novel kinase inhibitor, using the hypothetical compound 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid as a case study.

While specific experimental data for this compound is not yet publicly available, its structural motifs—a fluorinated nitrobenzoic acid core and an imidazole ring—are prevalent in a multitude of known kinase inhibitors.[1][2][3] The imidazole ring, in particular, is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket of many kinases.[4][5] This guide will therefore proceed by outlining the essential experiments required to characterize this compound and compare it to established inhibitors that target kinases frequently associated with these structural features, such as Src, Bruton's tyrosine kinase (BTK), and vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7]

This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design, ensuring a self-validating and rigorous approach to kinase inhibitor characterization.

Part 1: Initial Characterization and Target Identification

The first step in evaluating a novel compound is to ascertain its primary biological targets. Given the structural alerts within this compound, a broad kinase screen is the most logical starting point.

Kinase Panel Screening

A broad, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase Glo®) is an indispensable tool for initial target identification. These platforms typically employ high-throughput binding or activity assays to assess the interaction of a compound against hundreds of kinases.

Experimental Rationale: The goal of this initial screen is two-fold: to identify the primary kinase targets (on-targets) and to get a preliminary assessment of selectivity by identifying potential off-targets. A compound with a single, high-affinity target is often desirable, but multi-kinase inhibitors can also be therapeutically valuable.[8]

Workflow: Kinase Binding Assay (Competitive Displacement)

G cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Detection & Analysis A Immobilized Kinase D Incubation of A, B, and C A->D B Tagged Ligand B->D C Test Compound (this compound) C->D E Quantification of Bound Ligand D->E F Calculation of % Inhibition E->F

Caption: Workflow for a competitive displacement kinase binding assay.

Data Interpretation and Hit Validation

The output of a kinase screen is typically a list of kinases with associated binding affinities (Kd) or percent inhibition at a given concentration. "Hits" are identified as kinases that show significant interaction with the compound.

Hypothetical Outcome for this compound:

Based on the prevalence of the imidazole scaffold in known inhibitors, let's hypothesize that the initial screen reveals potent binding to several tyrosine kinases, including Src , VEGFR-2 , and BTK .

Kinase TargetBinding Affinity (Kd) (nM)
Src 25
VEGFR-2 80
BTK 150
Kinase X>10,000
Kinase Y>10,000

This is hypothetical data for illustrative purposes.

These initial hits must be validated through orthogonal, in-house assays to confirm their activity and determine potency (IC50).

Part 2: Comparative In-Vitro Efficacy and Selectivity

Once primary targets are validated, a direct comparison against relevant, established inhibitors is crucial. For our hypothetical hits, we will select the following comparators:

  • Dasatinib: A potent, multi-kinase inhibitor targeting Src and other kinases.

  • Sunitinib: A multi-kinase inhibitor with activity against VEGFR-2.

  • Ibrutinib: A highly selective, covalent inhibitor of BTK.

Enzymatic IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This is determined using an in-vitro enzymatic assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., recombinant human Src), its specific substrate (e.g., a poly-GT peptide), and ATP in a kinase reaction buffer.

  • Inhibitor Titration: Serially dilute this compound and the comparator inhibitors (Dasatinib, Sunitinib, Ibrutinib) in DMSO, then add to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Comparative Data (Hypothetical):

CompoundSrc IC50 (nM)VEGFR-2 IC50 (nM)BTK IC50 (nM)
This compound45120250
Dasatinib1155
Sunitinib505>1000
Ibrutinib>5000>50000.5

This table allows for a direct, quantitative comparison of the potency and selectivity of our novel compound against established drugs.

Cellular Assays: Target Engagement and Downstream Signaling

Demonstrating that a compound can inhibit its target kinase within a cellular context is a critical step. This validates that the compound is cell-permeable and can engage its target in a more physiologically relevant environment.

Workflow: Western Blot for Phospho-Protein Inhibition

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Detection A Culture appropriate cell line B Treat cells with inhibitor titration A->B C Stimulate pathway (if necessary) B->C D Lyse cells and quantify protein C->D E SDS-PAGE and Western Blot D->E F Probe with antibodies for p-Kinase and Total Kinase E->F G Image and quantify band intensity F->G

Caption: Workflow for assessing cellular target inhibition via Western Blot.

Experimental Rationale: By measuring the phosphorylation status of a kinase's direct substrate or the autophosphorylation of the kinase itself, we can directly assess the compound's in-cell activity. For example, in a cell line with activated Src, we would measure the phosphorylation of Src at Y416.

Example Cellular Models:

  • Src: HT-29 colon cancer cells (high endogenous Src activity).

  • VEGFR-2: HUVEC cells stimulated with VEGF.

  • BTK: Ramos lymphoma cells (B-cell receptor pathway dependent on BTK).

A successful experiment would show a dose-dependent decrease in the phosphorylated form of the target protein, while the total protein levels remain unchanged.

Part 3: Advanced Characterization and Future Directions

Mechanism of Action: Reversibility and ATP Competition

Understanding how an inhibitor binds to its target is crucial for rational drug design and predicting potential resistance mechanisms.

  • ATP Competition Assay: This assay is performed by measuring the IC50 of the inhibitor at various ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration indicates that the inhibitor competes with ATP for binding to the active site.

  • Washout Experiment: To determine reversibility, cells are treated with the inhibitor, then washed and incubated in drug-free media. If the phosphorylation of the target protein recovers over time, the inhibitor is reversible. This is particularly important when comparing to a covalent inhibitor like Ibrutinib.

Structure-Activity Relationship (SAR) Studies

The structural components of this compound—the fluoro and nitro groups on the benzoic acid ring and the imidazole moiety—can be systematically modified to understand their contribution to potency and selectivity.[9][10] For instance, altering the position of the fluorine or replacing the nitro group with other electron-withdrawing groups could significantly impact binding affinity. These studies are essential for optimizing a lead compound.

Conclusion

While this compound remains a compound of unknown kinase inhibitory activity, the framework presented here provides a comprehensive and scientifically rigorous path for its characterization and comparison. By employing a systematic approach of broad kinase screening, orthogonal validation, direct comparison with established inhibitors in both enzymatic and cellular assays, and detailed mechanistic studies, researchers can build a complete profile of any novel kinase inhibitor. This methodical process is fundamental to identifying promising new therapeutic candidates and advancing the field of targeted therapy.

References

A Researcher's Guide to the In Vitro Validation of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive framework for the in vitro biological validation of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid , a compound of interest due to its unique structural motifs. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its constituent parts—a nitrobenzoic acid scaffold, an imidazole ring, and a fluorine atom—suggest a range of potential therapeutic applications.[1] This guide will, therefore, propose a logical, evidence-based approach to systematically investigate its biological potential, comparing it against established compounds in key in vitro assays.

Our approach is grounded in the principles of scientific rigor, providing detailed, step-by-step protocols and explaining the rationale behind experimental choices. We aim to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and meaningful evaluation of this and similar novel chemical entities.

Structural Rationale and Hypothesized Biological Activities

The chemical structure of this compound provides clues to its potential biological activities. The imidazole ring is a common feature in many compounds with a broad spectrum of bioactivities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3] The nitrobenzoic acid moiety is also found in molecules with reported antibacterial and anti-inflammatory properties.[4][5] Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[1]

Based on these structural alerts, we hypothesize that this compound may possess one or more of the following biological activities:

  • Anticancer Activity: Targeting cell proliferation and survival pathways.

  • Antibacterial Activity: Inhibiting the growth of pathogenic bacteria.

  • Anti-inflammatory Activity: Modulating inflammatory pathways, such as cyclooxygenase (COX) enzyme activity.

This guide will outline a series of in vitro experiments designed to test these hypotheses.

Proposed Experimental Workflow for In Vitro Validation

To systematically evaluate the biological activity of this compound, we propose the following experimental workflow. This workflow is designed to progress from broad screening assays to more specific mechanistic studies.

Experimental Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7 Assay) Cytotoxicity_Screening->Apoptosis_Assay If active Antibacterial_Screening Antibacterial Screening (MIC Assay) Bactericidal_Kinetics Bactericidal Kinetics (Time-Kill Assay) Antibacterial_Screening->Bactericidal_Kinetics If active Anti_inflammatory_Screening Anti-inflammatory Screening (COX Inhibition Assay) NO_Inhibition Nitric Oxide Inhibition (Griess Assay) Anti_inflammatory_Screening->NO_Inhibition If active Data_Analysis Data Analysis and IC50/MIC Determination Apoptosis_Assay->Data_Analysis Bactericidal_Kinetics->Data_Analysis NO_Inhibition->Data_Analysis Compound_Preparation Compound Preparation and Solubilization Compound_Preparation->Cytotoxicity_Screening Compound_Preparation->Antibacterial_Screening Compound_Preparation->Anti_inflammatory_Screening

Caption: Proposed experimental workflow for the in vitro validation of this compound.

Comparative In Vitro Assays: Protocols and Data Interpretation

This section provides detailed protocols for the initial screening assays. For each assay, we will compare the hypothetical performance of our target compound with a relevant, commercially available alternative.

Anticancer Activity: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Alternative Compound: Doxorubicin (a well-established chemotherapeutic agent).

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.[4]

Hypothetical Comparative Data:

CompoundCell LineIC50 (µM) [Hypothetical]
This compoundMCF-715.5
Doxorubicin (Reference)MCF-70.8

Interpretation: In this hypothetical scenario, this compound demonstrates moderate cytotoxic activity against the MCF-7 cell line, though it is less potent than the standard chemotherapeutic agent, Doxorubicin. Further investigation into its mechanism of action (e.g., apoptosis induction) would be warranted.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[4]

Alternative Compound: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic).

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound and Ciprofloxacin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

Hypothetical Comparative Data:

CompoundTest OrganismMIC (µg/mL) [Hypothetical]
This compoundStaphylococcus aureus32
Ciprofloxacin (Reference)Staphylococcus aureus1

Interpretation: The hypothetical results suggest that this compound possesses antibacterial activity against S. aureus, although it is less potent than the established antibiotic Ciprofloxacin. This level of activity could still be of interest, especially if the compound exhibits a novel mechanism of action.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Alternative Compound: Celecoxib (a selective COX-2 inhibitor).

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) in a suitable buffer.

  • Compound Incubation: Pre-incubate the test compound (this compound) and Celecoxib with the COX enzymes for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[4]

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).[4]

  • Data Analysis: Calculate the percentage of COX inhibition by comparing the PGE2 production in the presence of the test compound to that of a control without the inhibitor. Determine the IC50 value from the dose-response curve.[4]

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM) [Hypothetical]COX-2 IC50 (µM) [Hypothetical]COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound25.05.05.0
Celecoxib (Reference)10.00.05200

Interpretation: These hypothetical results indicate that this compound has a modest inhibitory effect on both COX-1 and COX-2, with some selectivity for COX-2. While not as potent or selective as Celecoxib, this suggests a potential anti-inflammatory profile that could be further explored.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 4-Fluoro-5-(1-imidazolyl)- 2-nitrobenzoic acid Test_Compound->COX_Enzymes Inhibition

Caption: Simplified diagram of the COX enzyme inhibition pathway.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach for the initial in vitro validation of this compound. Based on its structural features, we have proposed investigations into its potential anticancer, antibacterial, and anti-inflammatory activities. The provided protocols and hypothetical data offer a clear framework for conducting these initial screening experiments and interpreting the results in the context of established reference compounds.

Positive results in any of these primary screens would necessitate further, more detailed mechanistic studies. For instance, promising anticancer activity could be followed up with apoptosis assays, cell cycle analysis, and investigation of specific signaling pathways. Similarly, significant antibacterial activity would warrant studies on the mechanism of action, such as inhibition of DNA or protein synthesis.[4]

By following a logical and well-referenced experimental plan, researchers can efficiently and effectively evaluate the biological potential of novel compounds like this compound, paving the way for the development of new therapeutic agents.

References

Comparative Cytotoxicity Analysis of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid on Human Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic profile of the novel compound, 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid. We will objectively compare its performance against a standard chemotherapeutic agent and a structural analog, supported by detailed experimental protocols and data interpretation. The methodologies described herein are designed to ensure scientific rigor and produce validated, trustworthy results for researchers and drug development professionals.

Introduction and Scientific Rationale

This compound is a synthetic organic compound featuring a nitroaromatic core, a class of molecules known for a wide spectrum of biological activities.[1][2] The presence of the nitro group (a strong electron-withdrawing moiety), a fluorine atom (which can enhance metabolic stability and cell permeability), and an imidazole ring (a common pharmacophore) makes it a compound of interest for therapeutic development.[3]

The initial and most critical step in evaluating any potential therapeutic agent is the assessment of its cytotoxicity.[4][5][6] In vitro cytotoxicity assays are fundamental for determining a compound's concentration-dependent toxicity, establishing a preliminary therapeutic window, and guiding further preclinical development.[5] This guide will detail a dual-assay approach to provide a self-validating system for assessing the cytotoxic effects of this novel compound on both cancerous and non-cancerous human cell lines.

Hypothesized Mechanism of Action: The Role of Bioreduction

Nitroaromatic compounds often exert their cytotoxic effects through a process of bioreductive activation.[1][7] We hypothesize that this compound follows this pathway. Intracellularly, flavoenzymes such as NADPH:cytochrome P450 reductase can catalyze a single-electron reduction of the nitro group, forming a nitro anion radical.[7] In the presence of molecular oxygen, this radical can be re-oxidized back to the parent compound, creating a futile cycle that generates superoxide anions (O₂⁻). This process leads to a state of severe oxidative stress, damaging cellular macromolecules like DNA, proteins, and lipids, ultimately triggering cell death.

G Compound Nitroaromatic Compound (Ar-NO₂) Radical Nitro Anion Radical (Ar-NO₂⁻) Compound->Radical 1e⁻ Reduction Enzyme Cellular Reductases (e.g., P450 Reductase) Enzyme->Radical Radical->Compound Re-oxidation Oxygen Molecular Oxygen (O₂) Radical->Oxygen Superoxide Superoxide (O₂⁻) Oxygen->Superoxide e⁻ Transfer ROS Reactive Oxygen Species (ROS) Superoxide->ROS Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Hypothesized bioreductive activation of a nitroaromatic compound.

Comparative Experimental Design

To establish a robust understanding of the compound's potency and selectivity, we will employ a multi-faceted approach.

Selected Compounds for Comparison
  • Test Compound: this compound.

  • Structural Analog: 4-Fluoro-2-methyl-5-nitrobenzoic acid. This allows for assessment of the specific contribution of the imidazole moiety to cytotoxicity.

  • Positive Control: Doxorubicin. A well-characterized chemotherapy agent used as a benchmark for cytotoxic potency.[5]

Human Cell Lines

The choice of cell lines is critical for determining tissue-specific toxicity and potential anti-cancer selectivity.[8][9]

  • MCF-7: A human breast adenocarcinoma cell line. Represents a common cancer type for screening anti-cancer agents.[4]

  • A549: A human lung carcinoma cell line. Provides data on a different cancer type.

  • HEK293: Human embryonic kidney cells. A non-cancerous cell line used to assess general cytotoxicity and determine the selectivity index.[10]

Cytotoxicity Assays: A Dual-Approach

Relying on a single assay can be misleading. Therefore, we will use two assays based on distinct biological principles to validate our findings.[6][11]

  • MTT Assay (Metabolic Activity): Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan is proportional to the number of viable cells.[12][13]

  • LDH Release Assay (Membrane Integrity): Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of cytotoxicity.[14][15][16]

G cluster_assays Parallel Assays Start Cell Seeding (MCF-7, A549, HEK293) 96-well plates Incubate1 24h Incubation (Cell Adherence) Start->Incubate1 Treat Compound Treatment (Serial Dilutions) Incubate1->Treat Incubate2 48h Incubation (Exposure) Treat->Incubate2 MTT_Add Add MTT Reagent Incubate2->MTT_Add LDH_Supernatant Collect Supernatant Incubate2->LDH_Supernatant MTT_Incubate Incubate (2-4h) MTT_Add->MTT_Incubate MTT_Solubilize Add Solubilizer (DMSO) MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570 nm) MTT_Solubilize->MTT_Read Analysis Data Analysis (% Viability, IC₅₀ Calculation) MTT_Read->Analysis LDH_Reaction Add LDH Reaction Mix LDH_Supernatant->LDH_Reaction LDH_Incubate Incubate (30 min) LDH_Reaction->LDH_Incubate LDH_Read Read Absorbance (490 nm) LDH_Incubate->LDH_Read LDH_Read->Analysis

Caption: Dual-assay experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Culture MCF-7, A549, and HEK293 cells in appropriate media (e.g., DMEM for MCF-7 and HEK293, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

  • Incubate the plates for 24 hours to allow for cell attachment.[17]

Compound Preparation and Treatment
  • Prepare 10 mM stock solutions of each test compound and the positive control (Doxorubicin) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Remove the seeding medium from the 96-well plates and add 100 µL of the prepared compound dilutions to the respective wells.

  • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

Protocol: MTT Assay
  • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

  • Carefully aspirate the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol: LDH Release Assay
  • After the 48-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[5]

  • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).[5]

  • Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate, as per the manufacturer's instructions (e.g., from Promega, Abcam, or similar).[14][19]

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[14]

Data Analysis and Presentation

Calculation of Cell Viability and Cytotoxicity
  • For MTT Assay:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • For LDH Assay:

    • Percent Cytotoxicity = [(LDH Activity of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell growth by 50%.[4][20] It is a key measure of a drug's potency.

  • Plot the percent viability (or cytotoxicity) against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve fit) to determine the IC₅₀ value for each compound on each cell line.[21]

Comparative Data Summary

The results from the dual-assay approach should be summarized for clear comparison. The data presented below is hypothetical and serves to illustrate how final results should be structured.

Compound Assay IC₅₀ (µM) on MCF-7 IC₅₀ (µM) on A549 IC₅₀ (µM) on HEK293
This compound MTT 12.5 ± 1.118.2 ± 1.575.8 ± 5.4
LDH 14.1 ± 1.320.5 ± 1.980.2 ± 6.1
4-Fluoro-2-methyl-5-nitrobenzoic acid MTT 35.7 ± 2.842.1 ± 3.395.3 ± 7.2
LDH 38.2 ± 3.145.9 ± 3.8101.5 ± 8.5
Doxorubicin (Positive Control) MTT 0.8 ± 0.071.1 ± 0.095.2 ± 0.4
LDH 0.9 ± 0.081.3 ± 0.116.1 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation and Conclusion

Based on the hypothetical data, several key insights can be drawn:

  • Potency: The test compound, this compound, shows significantly higher cytotoxic potency (lower IC₅₀ values) against both cancer cell lines compared to its structural analog lacking the imidazole ring. This suggests the imidazole moiety is crucial for its cytotoxic activity.

  • Validation: The IC₅₀ values obtained from the MTT (metabolic) and LDH (membrane integrity) assays are in close agreement, validating the results and increasing confidence in the data.

  • Selectivity: The test compound exhibits a notably higher IC₅₀ value in the non-cancerous HEK293 cell line compared to the MCF-7 and A549 cancer lines. This indicates a degree of selective toxicity towards cancer cells, a desirable trait for a potential therapeutic agent. The selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) can be calculated to quantify this. For MCF-7, the SI would be approximately 6, which is a promising starting point.

  • Benchmark: As expected, the positive control, Doxorubicin, is highly potent but shows lower selectivity between cancerous and non-cancerous cells compared to the test compound.

References

X-ray crystallography data for 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystallography of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the X-ray crystal structure of this compound did not yield publicly available crystallographic data for this specific compound. This guide, therefore, presents a comprehensive comparative analysis of closely related and well-characterized derivatives to illuminate the structural principles and methodologies relevant to this class of molecules. The data and protocols provided are drawn from published research on analogous structures and serve as representative examples.

Introduction: The Structural Significance of Nitro-Imidazolyl Benzoic Acids

This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The constituent moieties—a fluorinated nitroaromatic ring and an imidazole ring—are common pharmacophores. The nitroimidazole scaffold, for instance, is the basis for a range of antibiotics and hypoxic cell sensitizers.[1] The three-dimensional structure of these molecules, dictated by the spatial arrangement of these rings and their substituents, is critical for their interaction with biological targets.

X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these compounds. Understanding the crystal structure provides invaluable insights into molecular packing, hydrogen bonding networks, and the influence of various functional groups on the overall architecture. This knowledge is paramount for rational drug design and the development of new therapeutic agents.

This guide provides a comparative analysis of the crystallographic data for key derivatives that share the structural motifs of the title compound. By examining these analogues, we can infer the likely structural characteristics of this compound and understand the subtle interplay of forces that govern their crystalline forms.

Comparative Crystallographic Data of Selected Derivatives

To understand the structural landscape of this compound derivatives, we will compare the crystallographic data of three distinct, yet related, compounds for which high-quality X-ray data is available.

  • Derivative A: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. This compound is an excellent analogue as it contains both a nitro-imidazole moiety and a fluorinated benzene ring.[2]

  • Derivative B: Imidazolium 3-nitrobenzoate. This salt provides a fundamental look at the direct interaction between an imidazolium cation and a nitrobenzoate anion, highlighting the key hydrogen bonding motifs.[3][4]

  • Derivative C: 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. This more complex derivative illustrates the impact of bulkier substituents on the molecular conformation and crystal packing.[5]

The key crystallographic parameters for these derivatives are summarized in the table below for objective comparison.

ParameterDerivative A[2]Derivative B[3][4]Derivative C[5]
Chemical Formula C₁₃H₁₂FN₃O₄C₃H₅N₂⁺ · C₇H₄NO₄⁻C₁₅H₁₅N₃O₆
Molecular Weight 293.26 g/mol 235.20 g/mol 333.30 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 8.9669 (12)12.209 (2)11.189 (3)
b (Å) 18.784 (2)12.081 (2)6.9489 (17)
c (Å) 7.8288 (10)7.3216 (15)19.979 (5)
β (°) 99.684 (3)106.38 (3)98.056 (10)
Volume (ų) 1299.9 (3)1036.1 (3)1538.0 (6)
Z 444
Dihedral Angle (Benzene-Imidazole) 32.77 (12)°40.60 (5)°34.93 (10)°
Key Intermolecular Interactions C—H···O hydrogen bondsN—H···O hydrogen bondsO—H···N and C—H···O hydrogen bonds

In-Depth Structural Analysis and Discussion

Molecular Conformation: The Benzene-Imidazole Dihedral Angle

A critical feature of these molecules is the relative orientation of the planar benzene and imidazole rings. This dihedral angle is influenced by the nature and size of the substituents and the electronic interactions between the rings.

  • In Derivative A , the dihedral angle is 32.77°.[2] This twist is a compromise between conjugation effects, which would favor planarity, and steric hindrance from the substituents.

  • Derivative B , being an ionic pair, exhibits a larger dihedral angle of 40.60°.[3] This is likely due to the strong, directional N—H···O hydrogen bonds that dominate the crystal packing, allowing for a more twisted conformation.

  • Derivative C shows a dihedral angle of 34.93°, similar to Derivative A.[5] Despite the bulky propan-2-yloxy linker, the molecule adopts a conformation that minimizes steric strain while allowing for stabilizing intramolecular interactions.

Based on these examples, it is reasonable to predict that the parent compound, this compound, would exhibit a dihedral angle in the range of 30-40°. The direct linkage between the rings might lead to a slightly smaller angle than seen in the ester derivatives, but steric repulsion between the nitro group and the imidazole ring would prevent a fully planar conformation.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is derived from a network of non-covalent interactions.

  • In Derivative A , the crystal structure is stabilized by C—H···O hydrogen bonds, forming a three-dimensional network.[2] The fluorine atom does not appear to be a primary hydrogen bond acceptor in this case.

  • The packing of Derivative B is dominated by strong N—H···O hydrogen bonds between the imidazolium cation and the carboxylate group of the nitrobenzoate anion, forming zigzag chains through the crystal.[3]

  • Derivative C displays a more complex hydrogen bonding network, with intermolecular O—H···N bonds linking the molecules into chains.[5]

For the target compound, the presence of the carboxylic acid group and the imidazole ring creates a high potential for strong O—H···N hydrogen bonding, similar to what is observed in salt formation. This interaction would likely be a dominant factor in its crystal packing, potentially leading to the formation of well-defined chains or sheets.

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for the synthesis and crystallographic analysis of a representative derivative.

Synthesis Protocol: Esterification of a Nitro-imidazole

This protocol is adapted from the synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate.[2] The causality behind using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is that they form a highly reactive intermediate with the carboxylic acid, facilitating nucleophilic attack by the alcohol of the metronidazole derivative.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve metronidazole (1.0 mmol) and 4-fluorobenzoic acid (1.2 mmol) in dichloromethane (10 mL).

  • Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC, 1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.35 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 40-45 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with 0.5 M HCl (20 mL). The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

  • Extraction: Basify the filtrate with a saturated NaHCO₃ solution and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo. Purify the crude product using silica gel chromatography (e.g., with an EtOAc:hexane gradient) to afford the pure ester.

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in a suitable solvent like dichloromethane.

G cluster_synthesis Synthesis Workflow Reactants Metronidazole + 4-Fluorobenzoic Acid Coupling Add DCC/DMAP in CH2Cl2 Reactants->Coupling Reaction Stir at RT (40-45h) Coupling->Reaction Quench Quench with HCl, Filter DCU Reaction->Quench Extract Extract with DCM Quench->Extract Purify Silica Gel Chromatography Extract->Purify Crystals Crystallization (Slow Evaporation) Purify->Crystals

Caption: Workflow for the synthesis and crystallization of a derivative.

Single-Crystal X-ray Diffraction Protocol

This is a generalized workflow for determining the crystal structure of a novel compound. Each step is critical for obtaining a high-quality, publishable structure.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Select a high-quality single crystal (clear, well-defined faces, no visible defects) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K or 273 K) to minimize thermal vibrations and improve data quality.[2]

    • Perform an initial scan to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording diffraction images at various orientations.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for factors such as Lorentz-polarization effects and absorption. A multi-scan absorption correction is standard practice.[2][5]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods (e.g., with SHELXS) to obtain an initial electron density map and atomic positions.

    • Refine the structural model by full-matrix least-squares on F² (e.g., with SHELXL). Refine non-hydrogen atoms anisotropically.

    • Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions and refine them using a riding model.

    • Continue refinement until convergence is reached, as indicated by minimal shifts in atomic parameters and stable R-factors (R1, wR2) and goodness-of-fit (S) values.

References

A Comparative Guide to the Inhibitory Effects of Nitroimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For decades, nitroimidazole-based compounds have been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[1][2] Their efficacy stems from a unique mechanism of action that is selectively toxic to microorganisms thriving in low-oxygen environments.[] This guide provides an in-depth comparison of the inhibitory effects of various nitroimidazole derivatives, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in their work. We will delve into the nuances of their mechanisms, compare the potency of established and newer agents, and provide practical guidance for their in vitro evaluation.

The Core Mechanism: Reductive Activation and Cytotoxicity

The antimicrobial activity of nitroimidazoles is not inherent to the parent molecule; they are, in fact, prodrugs.[4] Their selective toxicity hinges on the metabolic pathways of anaerobic organisms. The process begins with the passive diffusion of the nitroimidazole into the microbial cell.[4] Inside the cell, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the drug.[1] This reduction, catalyzed by nitroreductases, is the critical activation step.[][5]

This process generates short-lived, highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[4][6] These reactive species are the ultimate effectors of cell death, primarily through the induction of DNA strand breaks and the disruption of its helical structure, which inhibits nucleic acid synthesis.[1][][6] This targeted activation within anaerobic microbes ensures that the host's cells, which operate in an oxygen-rich environment, are largely spared from the cytotoxic effects.[6]

Nitroimidazole_Mechanism_of_Action cluster_microbe Anaerobic Microbe Nitroimidazole Nitroimidazole Activation Reductive Activation (Nitroreductases) Nitroimidazole->Activation Passive Diffusion Reactive_Intermediates Cytotoxic Reactive Intermediates (Nitro Radicals) Activation->Reactive_Intermediates Electron Transfer DNA_Damage DNA Strand Breaks & Destabilization Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of nitroimidazole compounds.

Comparative Inhibitory Potency: A Data-Driven Overview

The family of nitroimidazole compounds includes several derivatives, each with distinct pharmacokinetic profiles and subtle differences in their spectrum of activity. Metronidazole, the prototypical nitroimidazole, has been in clinical use since 1960.[1] Newer generations, such as tinidazole, ornidazole, and satranidazole, have been developed to offer improved properties, including longer half-lives and potentially greater potency against certain pathogens.[1][]

The following table summarizes the in vitro inhibitory activity of several nitroimidazole-based compounds against a range of anaerobic bacteria and protozoa, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8]

CompoundOrganismMIC Range (µg/mL)Key Findings & References
Metronidazole Bacteroides fragilis group0.25 - 1.0Generally susceptible, though resistance has been reported.[9][10]
Clostridium difficile≤ 4.0Most strains are inhibited, but some may show higher MICs.[10]
Trichomonas vaginalis≤ 25 (sensitive)Resistance is a growing concern, with resistant strains showing much higher MICs.[11]
Giardia lambliaVariesEffective, but resistance is emerging.[12][13]
Tinidazole Bacteroides fragilis group0.25 - 1.0Slightly more active than metronidazole against this group.[10] Has a longer half-life.[14][15]
Giardia lambliaVariesOften used as an alternative to metronidazole.[12]
Trichomonas vaginalisVariesEffective against both susceptible and some metronidazole-resistant strains.[11]
Ornidazole Bacteroides fragilis group0.25 - 1.0Activity is comparable to metronidazole and tinidazole.[10]
Anaerobic cocci≤ 4.0 (for ~70% of isolates)A significant portion of anaerobic cocci may be resistant.[10]
Satranidazole Bacteroides fragilisMIC90 = 0.25Four-fold lower MIC90 compared to metronidazole, tinidazole, and ornidazole in one study.[16]
Fusobacterium necrophorumED50 = 2.1 mg/kg (in vivo)Demonstrated superior in vivo efficacy in a murine infection model compared to other nitroimidazoles.[16]
Newer Derivatives Various Bacteria1.56 - 6.25Secnidazole analogs and other derivatives show promise against a range of bacteria, including E. coli and S. aureus.[17][18]
Helicobacter pylori (MTZ-resistant)MIC50 = 8, MIC90 = 16Some novel derivatives exhibit potent activity against metronidazole-resistant H. pylori.[19]

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here is a summary from the cited literature.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A precise and reproducible method for determining the MIC is crucial for evaluating the inhibitory effects of new or existing compounds. The broth microdilution method is a widely accepted and standardized technique.[8][20][21]

Principle

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that completely inhibits visible growth is determined.[8][21]

Step-by-Step Methodology
  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh the nitroimidazole compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth for anaerobic culture to achieve the desired starting concentration for the serial dilution.[22]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (e.g., 18-24 hours growth), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[8]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate:

    • Using a 96-well microtiter plate, dispense 50 µL of the appropriate broth into all wells.

    • Add 50 µL of the starting concentration of the antimicrobial agent to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient.[22] Discard the final 50 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate under appropriate anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 24-48 hours, depending on the organism.[20][22]

  • Reading and Interpreting the Results:

    • After incubation, visually inspect the wells for turbidity (indicating bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7][21]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Drug Stock Solution Dilution Perform 2-Fold Serial Dilution of Drug in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate under Anaerobic Conditions (35-37°C, 24-48h) Inoculate->Incubate Read Visually Inspect for Turbidity (Growth) Incubate->Read Determine_MIC Determine MIC: Lowest Concentration with No Growth Read->Determine_MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Navigating Resistance: Mechanisms and Implications

Despite their efficacy, resistance to nitroimidazoles can emerge, albeit at a relatively low frequency for many anaerobes.[1][23] Understanding the mechanisms of resistance is vital for stewardship and the development of new compounds that can overcome these challenges.

The primary mechanisms of resistance involve a decreased ability of the microorganism to activate the prodrug.[5] This can occur through several pathways:

  • Decreased Nitroreductase Activity: Mutations in the genes encoding for nitroreductases can lead to enzymes with reduced efficiency in reducing the nitro group, thereby preventing the formation of cytotoxic intermediates.[5][9]

  • Impaired Electron Transport: Alterations in the electron donor proteins, such as ferredoxin, can disrupt the transfer of electrons to the nitroimidazole, hindering its activation.[11]

  • Oxygen-Mediated Inactivation: In some microaerophilic organisms, the presence of oxygen can re-oxidize the reduced nitro radical back to its inactive nitro form, a process known as "futile cycling."[1] This can diminish the drug's effectiveness.

  • Active Efflux and Reduced Uptake: While less common, some resistant strains may exhibit decreased uptake of the drug or possess efflux pumps that actively remove it from the cell.[4]

  • Drug Inactivation Genes: Certain bacteria possess nim genes, which encode for reductases that can convert the 5-nitroimidazole into a non-toxic amine derivative, effectively inactivating the drug.[5][24]

The development of new nitroimidazole derivatives often focuses on creating molecules that are less susceptible to these resistance mechanisms or are more efficiently activated by the microbial enzymes.

Structure-Activity Relationships and Future Directions

The chemical structure of a nitroimidazole derivative significantly influences its activity. Key structural features include:

  • The Nitro Group: This is essential for the compound's activity, as it is the site of reductive activation.[25][26] The position of the nitro group (e.g., 4-nitro vs. 5-nitro) can affect the spectrum of activity.[25][27]

  • Substituents on the Imidazole Ring: Modifications at various positions on the imidazole ring can alter the compound's lipophilicity, redox potential, and interaction with target molecules, thereby influencing its potency and pharmacokinetic properties.[25][28] For example, the addition of a lipophilic tail has been shown to be a key determinant of aerobic activity in some 4-nitroimidazoles.[25]

The future of nitroimidazole research lies in the rational design of new compounds with enhanced properties. This includes derivatives with broader spectrums of activity, improved potency against resistant strains, and better safety profiles.[17][19][29][30] By leveraging a deeper understanding of structure-activity relationships and resistance mechanisms, the development of the next generation of nitroimidazole-based therapeutics holds significant promise for combating anaerobic and parasitic infections.

References

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Integrity

In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown challenges to laboratory safety. 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid is one such compound. Due to its novelty, a comprehensive safety profile is not yet established. This guide, therefore, is constructed from first principles, drawing upon extensive experience with structurally related compounds to provide a robust framework for its safe handling, use, and disposal. Our core philosophy is one of proactive caution: treat this compound with the respect due to a substance with unknown toxicological properties, assuming it to be hazardous until proven otherwise.

Deconstructing the Hazard: A Proactive Risk Assessment

The molecular structure of this compound gives us critical clues to its potential reactivity and toxicity. By examining its constituent parts—a nitrobenzoic acid core, a fluorine substituent, and an imidazole ring—we can anticipate its behavior and establish appropriate safety protocols.

  • Nitroaromatic Compounds: This class of chemicals is often associated with being skin, eye, and respiratory irritants.[1][2] Some nitroaromatic compounds are also suspected of causing genetic defects, cancer, or reproductive harm.[3] Therefore, it is prudent to handle this compound as a potential irritant and a substance with possible long-term health effects.

  • Fluorinated Organic Acids: The presence of a fluorine atom can significantly alter the chemical and biological properties of a molecule. While enhancing metabolic stability, a key feature in drug design, it also necessitates careful handling.

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive and cause severe skin and eye burns.[4][5][6] They can also be harmful if swallowed.[4][7] The imidazole group in our target molecule suggests a need for heightened skin and eye protection.

  • Sensitization Potential: Chemicals that can cause an allergic reaction after repeated exposure are known as sensitizers.[8][9] Given the reactive nature of the functional groups present, it is wise to treat this compound as a potential sensitizer, minimizing exposure to prevent the development of hypersensitivity.[8][9][10]

Foundational Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling compounds of unknown toxicity. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards identified above.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory at all times.[11] A face shield should be worn over the goggles, especially when handling the solid compound or preparing solutions, to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for incidental contact.[12] Always inspect gloves for tears or punctures before use. For prolonged handling or when submersion is possible, heavier-duty gloves may be necessary. Double-gloving is recommended. Change gloves immediately if contamination is suspected.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[13] This provides a removable barrier in case of a spill.
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[9][10] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Blueprint: From Receipt to Disposal

A systematic workflow is paramount to ensuring safety and experimental integrity. The following step-by-step procedures provide a clear path for handling this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any known hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[14] The storage location should be clearly marked as containing a hazardous substance.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[14]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid, avoiding the creation of airborne dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly and carefully.

    • If sonication is required, ensure the vessel is securely capped.

  • During the Experiment:

    • Keep all containers with the compound clearly labeled.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Thoroughly decontaminate the work area in the fume hood.

    • Carefully remove and dispose of gloves as hazardous waste.

    • Wash hands thoroughly with soap and water, even after wearing gloves.

Contingency Planning: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined response plan is essential.

Spill Management Protocol
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, carefully sweep the material into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.

First Aid and Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

End-of-Life Cycle: Waste Disposal

Proper disposal is a critical final step in the safe handling of any chemical. All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams to prevent unintended reactions.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Disposal: The primary recommended method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[16] This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_contingency Contingency start Start: Receive Chemical assess Assess Hazards (Assume Irritant, Sensitizer, Unknown Toxicity) start->assess ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) assess->ppe setup Work in Fume Hood (Verify Airflow) ppe->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Collect all waste as Hazardous Waste decontaminate->waste dispose Dispose via Incineration waste->dispose end End dispose->end spill Spill Occurs spill_response Follow Spill Protocol (Evacuate, Ventilate, Contain) spill->spill_response exposure Exposure Occurs exposure_response Follow First Aid Protocol (Flush, Remove Clothing, Seek Medical Aid) exposure->exposure_response

Caption: Workflow for Safe Handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.